Product packaging for Menadione Sodium Bisulfite(Cat. No.:CAS No. 57414-02-5)

Menadione Sodium Bisulfite

Cat. No.: B1204292
CAS No.: 57414-02-5
M. Wt: 276.24 g/mol
InChI Key: XDPFHGWVCTXHDX-UHFFFAOYSA-M
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Description

Synonyms and Chemical Identifiers

Menadione (B1676200) sodium bisulfite hydrate (B1144303) is known by a variety of names in scientific literature and commercial contexts. Its systematic IUPAC name is sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate;hydrate. nih.gov The compound is an organic sodium salt and a derivative of menadione. guidechem.com As a water-soluble form of menadione, it belongs to the vitamin K class of compounds. sigmaaldrich.com

Key chemical identifiers are crucial for its unambiguous identification in databases and research.

Identifier TypeIdentifier
CAS Number 57414-02-5 (hydrate) nih.gov
130-37-0 (anhydrous) sigmaaldrich.comdrugbank.comscbt.com
PubChem CID 517318 (hydrate) nih.gov
EC Number 204-987-0 sigmaaldrich.com
Molecular Formula C₁₁H₁₁NaO₆S (hydrate) nih.gov
C₁₁H₉NaO₅S (anhydrous) sigmaaldrich.com
InChI Key QXTQSPTXVLMLHQ-UHFFFAOYSA-M (hydrate) nih.gov
XDPFHGWVCTXHDX-UHFFFAOYSA-M (anhydrous) drugbank.comsigmaaldrich.com
ChEMBL ID CHEMBL1473521 nih.gov
UNII 97K34V88SA (anhydrous) drugbank.com

This table is interactive. Click on the headers to sort.

Common synonyms for the compound include Vitamin K3 sodium bisulfite, Vicasol, and Kavitamin. nih.govscbt.com

Relationship to Vitamin K Series (K1, K2, K3, K4)

Menadione sodium bisulfite's significance is rooted in its relationship with the vitamin K group. The vitamin K family consists of several related naphthoquinone compounds essential for biological processes. sigmaaldrich.comnih.gov

Vitamin K3 (Menadione): MSB is a water-soluble derivative of menadione, which is often referred to as vitamin K3. wikipedia.orgnih.gov Menadione itself is a synthetic naphthoquinone that lacks the side chain found in natural vitamin K forms. nih.gov It acts as a pro-vitamin, meaning it can be converted into a biologically active form in the body. wikipedia.org

Vitamin K2 (Menaquinone): In vertebrates, menadione (K3) serves as a precursor for the synthesis of vitamin K2, specifically the menaquinone-4 (MK-4) variant. wikipedia.orgnih.gov This conversion is a crucial step, as menadione itself does not possess biological activity until it is alkylated in vivo. nih.gov The process involves the reduction of menadione to menadiol (B113456), followed by a prenylation reaction. wikipedia.org

Vitamin K1 (Phylloquinone): Vitamin K1 is the primary dietary form of vitamin K, found in plants. Research indicates that menadione is a catabolic product of oral vitamin K1 in the intestine and acts as a circulating precursor for the tissue conversion to vitamin K2. nih.gov

Vitamin K4 (Menadiol): Menadiol is the reduced form of menadione. wikipedia.org Like MSB, menadiol derivatives, such as menadiol sodium diphosphate, are water-soluble forms of vitamin K. guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NaO5S B1204292 Menadione Sodium Bisulfite CAS No. 57414-02-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5S.Na/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;/h2-5H,6H2,1H3,(H,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPFHGWVCTXHDX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130-36-9 (Parent)
Record name Menadione sodium bisulfite [INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID0040547
Record name Menadione sodium bisulfite
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Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130-37-0, 57414-02-5
Record name Menadione sodium bisulfite [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Naphthoquinone, 2-methyl-, sodium bisulfite
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 1,2,3,4-tetrahydro-2-methyl-1,4-dioxo-, sodium salt (1:1)
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Record name Menadione sodium bisulfite
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Record name Menadione sodium bisulfite
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Record name 1-Naphthalenesulfonic acid, 1,4-dihydro-1-hydroxy-2(or 3)-methyl-4-oxo-, monosodium salt
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Record name MENADIONE SODIUM BISULFITE ANHYDROUS
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Historical Context of Scientific Investigation

The scientific investigation of menadione (B1676200) sodium bisulfite began in the early 20th century, driven by the effort to create synthetic, water-soluble versions of vitamin K. guidechem.com Its development was a significant step, as it provided a more stable and administrable form compared to the fat-soluble natural vitamins K1 and K2. Early research focused on its role in blood coagulation and its ability to counteract the effects of hypoprothrombinemia, a condition characterized by a deficiency of prothrombin that can lead to bleeding disorders. sigmaaldrich.comnih.gov A study from 1953, for instance, compared the effects of menadione sodium bisulfite and vitamin K1 on hypoprothrombinemia induced by the anticoagulant dicumarol. nih.gov These investigations established its fundamental biochemical action and paved the way for its use as a nutritional supplement, particularly in animal feed. wikipedia.org

Current Research Paradigms and Emerging Areas

Synthetic Methodologies

The creation of menadione sodium bisulfite is centered on the nucleophilic addition of a bisulfite salt to the menadione molecule. This core reaction has been adapted in various ways to enhance production outcomes.

Traditional synthesis is typically performed in batch reactors and has been a long-standing method for industrial production. google.com This approach involves the direct reaction of menadione with a bisulfite source in a suitable solvent system.

The fundamental synthesis involves an addition reaction between β-menadione (2-methyl-1,4-naphthoquinone) and sodium bisulfite. guidechem.comgoogle.com This reaction transforms the water-insoluble menadione into its water-soluble bisulfite adduct. guidechem.comchemicalbook.com The process generally involves mixing menadione with an aqueous solution of sodium bisulfite, sometimes with gentle heating to facilitate the reaction. guidechem.comchemicalbook.com The product is then typically isolated through cooling, crystallization, centrifugation, and drying. google.com

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Researchers have investigated various conditions to fine-tune the synthesis process. In one improved process, the reaction is carried out in an n-hexane solution. researchgate.net Another common approach uses an ethanol-water solvent system. google.comgoogle.com The molar ratio of reactants, reaction temperature, and duration are key factors that are manipulated to achieve optimal results. google.comresearchgate.net For instance, a molar excess of sodium bisulfite is often used. google.comresearchgate.net

The following table summarizes optimized conditions from different studies for traditional batch synthesis:

Table 1: Optimized Reaction Conditions for Traditional Synthesis

Parameter Value Solvent System Yield/Purity Source
Molar Ratio (Menadione:Sodium Bisulfite) 1 : 1.45 n-hexane >81% Yield, >98% Purity researchgate.net
Temperature 40°C n-hexane >81% Yield, >98% Purity researchgate.net
Time 4 hours n-hexane >81% Yield, >98% Purity researchgate.net
Molar Ratio (Sodium Bisulfite:Menadione) (1-1.5) : 1 Ethanol/Water High Yield & Purity google.com
Temperature 30 - 50°C Ethanol/Water High Yield & Purity google.com
Time 3 - 5 hours Ethanol/Water High Yield & Purity google.com
Temperature 40 - 75°C Ethanol/Water 50-70% Yield google.com

| Time | 2 - 3 hours | Ethanol/Water | 50-70% Yield | google.com |

Traditional Synthesis Routes

Challenges in Traditional Synthesis (e.g., byproduct formation, environmental impact, stability)

Traditional batch synthesis methods are not without their drawbacks. A significant challenge is the formation of byproducts, which can affect product quality and yield. google.comgoogle.com One major issue is the presence of 6-methyl-1,4-naphthoquinone (B15433) as an impurity in the starting menadione raw material, which results in a lower content of the desired product. researchgate.net Furthermore, lengthy reaction times at elevated temperatures can lead to the conversion of a portion of the raw materials into unusable tar, which complicates purification and pollutes the environment. google.com

From an environmental perspective, older synthesis routes for the precursor menadione sometimes involved heavy metals like chromium, creating hazardous waste streams. google.comresearchgate.net The batch process itself can have low production efficiency, long auxiliary times, and result in unstable product quality, with yields sometimes as low as 50-70%. google.com These factors have driven the development of more efficient and environmentally friendly production methods. google.com

To overcome the limitations of traditional batch processing, continuous flow synthesis has emerged as a modern, efficient alternative. This technology offers superior control over reaction conditions and significantly reduces reaction times. google.com

The synthesis of this compound can be effectively performed using a tubular reactor system. google.com In this setup, solutions of the reactants are continuously pumped through a tube or coil where the reaction occurs. google.commit.edu Typically, a solution of β-menadione in an alcohol solvent (such as ethanol, methanol (B129727), or isopropanol) and an aqueous solution of sodium metabisulfite (B1197395) are preheated and then fed through metering pumps into a mixer. google.com

The homogenized mixture then enters the tubular reactor, where the temperature is precisely controlled. google.com The forced flow within the tube replaces the need for mechanical stirring required in batch reactors. google.com A key advantage of this method is the drastically reduced reaction residence time, which can be as short as 1 to 15 minutes, compared to several hours in batch reactors. google.com This rapid synthesis minimizes the formation of tar and other byproducts, leading to higher yields and more consistent product quality. google.com Upon exiting the reactor, the product stream is cooled to induce crystallization, followed by separation and drying. google.comchemicalbook.com

The following table details typical parameters for continuous flow synthesis in a tubular reactor:

Table 2: Reaction Conditions for Continuous Flow Synthesis

Parameter Value Solvent System Yield Source
Molar Ratio (β-Menadione:Sodium Metabisulfite) 1 : 0.6 - 0.9 (1 : 0.7 is optimal) Alcohol (Ethanol) / Water 78% google.comchemicalbook.com
Temperature 50 - 80°C (75°C in example) Alcohol (Ethanol) / Water 78% google.comchemicalbook.com

| Residence Time | 1 - 15 minutes (5 minutes in example) | Alcohol (Ethanol) / Water | 78% | google.comchemicalbook.com |

This continuous process is easily automated, safer to operate, and allows for large-scale production with a smaller equipment footprint and investment compared to traditional batch methods. google.com

Continuous Flow Synthesis Approaches

Process Control and Automation in Continuous Synthesis

The shift from batch to continuous manufacturing processes offers significant advantages in terms of product quality, safety, and efficiency. In the context of this compound synthesis, a continuous process utilizing a tubular reactor has been developed. google.com This method involves preheating a solution of β-menadione and an aqueous solution of sodium metabisulfite to between 50-80°C. These solutions are then continuously fed into a mixer and subsequently into a tubular reactor, with a residence time of 1-15 minutes. google.com

This continuous setup offers several benefits:

Shortened Production Cycle: The reaction time is significantly reduced compared to traditional batch processes. google.com

Consistent Product Quality: Continuous operation leads to high product yield and stable quality. google.com

Enhanced Safety and Control: The reaction conditions are easily managed, simplifying operation and enhancing safety. The process is also amenable to automatic control. google.com

Scalability: The simplified equipment and continuous nature of the process allow for large-scale industrial production with a relatively small investment. google.com

Advanced process control can be implemented through the use of Process Analytical Technology (PAT). This involves in-line monitoring of critical quality attributes to provide real-time process information. magritek.com This data can then be used to support automated process control actions, such as feedback loops managed by model predictive controllers for each unit operation, with the goal of maximizing yield and minimizing the formation of byproducts. magritek.com

Green Chemistry Approaches in MSB Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of menadione, the precursor to MSB, greener approaches focus on several key areas:

Use of Safer Oxidizing Agents: Traditional oxidation methods for converting 2-methylnaphthalene (B46627) to menadione often employ chromium-based reagents, which are toxic. ajrconline.org A greener alternative is the use of hydrogen peroxide (H₂O₂) as the oxidant. ajrconline.orgbeilstein-journals.org For instance, the oxidation of 2-methyl-1-naphthol (B1210624) using H₂O₂ can be catalyzed by various systems, including iron(III) catalysts. beilstein-journals.orgresearchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller amounts and can be recycled. Research has explored the use of catalysts like manganese phthalocyanine (B1677752) (MnPc) for the oxidation of 2-methylnaphthalene. researchgate.net

Safer Solvents: The choice of solvent is crucial in green chemistry. While some syntheses of menadione have used acetonitrile (B52724) or acetic acid, the ideal green process would minimize solvent use or employ environmentally benign solvents like water or ionic liquids. nih.govajrconline.orgfrontiersin.org A patented method for producing the bisulfite adduct of menadione utilizes a medium of water and carbon tetrachloride. google.com While effective, the use of carbon tetrachloride is now restricted due to its environmental impact, highlighting the need for greener solvent systems.

Green Chemistry PrincipleApplication in Menadione/MSB Synthesis
Prevention Designing processes to minimize waste, for example, through continuous manufacturing. google.com
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using less toxic reagents, such as replacing chromic acid with hydrogen peroxide. ajrconline.org
Use of Catalysts Employing catalysts to improve reaction efficiency and reduce waste. researchgate.net
Safer Solvents and Auxiliaries Utilizing water or other green solvents and avoiding hazardous substances like carbon tetrachloride. google.comnih.gov
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure where possible to reduce energy consumption.

Derivatization and Analogues of Menadione

The menadione scaffold serves as a versatile platform for the synthesis of various derivatives with modified properties.

Synthesis of Water-Soluble Derivatives

Menadione itself is a fat-soluble compound. To enhance its utility in aqueous systems, water-soluble derivatives are synthesized. The most prominent of these is this compound (MSB). beilstein-journals.orgnih.gov This is achieved by reacting menadione with sodium bisulfite in a suitable reaction medium, such as a mixture of water and an organic solvent, leading to the formation of the water-soluble adduct. google.com Another water-soluble derivative is menadiol (B113456), or vitamin K4, which is obtained by the reduction of menadione, for example, with sodium dithionite. beilstein-journals.orgnih.gov

Development of Menadione-Based Hybrids and Conjugates

The reactivity of the menadione ring allows for the creation of hybrid molecules and conjugates with other bioactive compounds. A common strategy involves the Michael-type addition to the α,β-unsaturated ketone system of menadione. researchgate.net This approach has been used to synthesize menadione-glutathione conjugates by reacting menadione with L-glutathione. researchgate.net Similarly, selenium-menadione conjugates have been developed, showcasing the versatility of menadione as a building block. nih.gov These hybrid molecules are of interest for their potential to combine the properties of menadione with those of the conjugated molecule.

Nanoparticle Encapsulation of MSB

Nanoparticle encapsulation is a technique used to improve the delivery and stability of therapeutic agents. nih.govnih.gov By encapsulating a drug within a nanoparticle, it can be protected from degradation, and its release can be controlled. mdpi.com While specific research on the encapsulation of this compound is not widely reported, the general principles of nanoparticle formulation can be applied. Polymeric nanoparticles, such as those made from poly(lactide-co-glycolide) (PLGA), are commonly used for encapsulating both hydrophobic and hydrophilic drugs. mdpi.com The encapsulation of MSB within such nanoparticles could potentially enhance its stability and provide a means for targeted delivery.

Niosomes are vesicular drug delivery systems composed of non-ionic surfactants and cholesterol. nih.govresearchgate.net They can encapsulate both hydrophilic and lipophilic drugs, making them a versatile platform for drug delivery. nih.gov The formulation of niosomes typically involves methods such as thin-film hydration or ultrasonication. nih.govnih.gov

Key components and parameters in niosome formulation include:

Non-ionic surfactants: Spans (e.g., Span 60) and Tweens are commonly used. nih.gov

Cholesterol: Incorporated to modulate the fluidity and stability of the vesicle membrane. nih.gov

Hydration medium: An aqueous solution, often a buffer, is used to hydrate (B1144303) the surfactant film and form the niosomes. nih.gov

The characteristics of the resulting niosomes, such as vesicle size, zeta potential, and entrapment efficiency, are influenced by factors like the surfactant-to-cholesterol ratio and the preparation method. nih.gov For instance, a study on morusin-loaded niosomes using Span 60 and cholesterol achieved a high drug entrapment efficiency of 97%. rsc.org While specific formulations for MSB are not detailed in the literature, its water-soluble nature would make it a suitable candidate for encapsulation within the aqueous core of niosomes. This could offer a controlled release profile and potentially improve its bioavailability.

Niosome Formulation ParametersTypical Components/MethodsInfluence on Niosome Properties
Surfactant Type Span 20, Span 60, Span 80, Tween 20, Tween 80 nih.govresearchgate.netAffects vesicle size, stability, and entrapment efficiency. researchgate.net
Cholesterol Content Varies, often in a molar ratio with the surfactant. researchgate.netresearchgate.netIncreases the stability and rigidity of the niosomal membrane. nih.gov
Preparation Method Thin-film hydration, ultrasonication, ether injection. nih.govnih.govInfluences vesicle size, lamellarity, and drug encapsulation. nih.gov
Hydration Medium Aqueous buffer (e.g., phosphate (B84403) buffer). nih.govCan affect the loading of the drug and the stability of the niosomes. nih.gov
Liposomal Formulations

Liposomal formulations of this compound have been investigated as a drug delivery system. Liposomes are microscopic vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and hydrophobic substances. metu.edu.trresearchgate.net For hydrophilic drugs like this compound, encapsulation within the aqueous core of liposomes can offer several advantages, including improved stability, controlled release, and potentially enhanced bioavailability. metu.edu.trnih.gov

Research has explored the development of liposomal formulations containing this compound for various potential applications. In one study, this compound was encapsulated in PEGylated liposomes. metu.edu.tr The passive loading method was used, where the drug is dissolved in the hydration solution during the formation of the liposomes. metu.edu.tr This study reported an encapsulation efficiency of approximately 53.81%. metu.edu.tr The resulting liposomes had a size range of 128-150 nm and demonstrated a controlled, gradual release of the encapsulated drug. metu.edu.tr

Another area of investigation has been the use of solid lipid nanoparticles (SLNs), a related lipid-based delivery system, for this compound. nih.gov SLNs are considered advantageous due to their potential for drug stability, controlled release, and ease of manufacturing. nih.gov In one study, this compound-loaded SLNs were produced using an ultrasonic approach with rhamnolipid as a biosurfactant. nih.gov The optimized nanoparticles exhibited an average particle size of 117.26 ± 1.12 nm and a high drug entrapment efficiency of 83.34 ± 0.75%. nih.gov

The characteristics of these liposomal and nanoparticle formulations are critical for their performance as drug delivery vehicles. Key parameters that are often evaluated include particle size, zeta potential (a measure of surface charge and stability), polydispersity index (PDI, a measure of size distribution), and entrapment efficiency.

Formulation TypeKey ComponentsParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Entrapment Efficiency (%)Reference
PEGylated LiposomesThis compound, Phospholipids, PEG128-150Not ReportedNot Reported~53.81 metu.edu.tr
Solid Lipid Nanoparticles (SLNs)This compound, Beeswax, Rhamnolipid, Tween 80117.26 ± 1.12-6.28 ± 0.330.262 ± 0.00283.34 ± 0.75 nih.gov

The development of these formulations aims to address challenges associated with the delivery of hydrophilic drugs like this compound, such as potential instability in biological fluids and low permeability across biological barriers. nih.gov Research into these advanced delivery systems continues to explore their potential to improve the therapeutic efficacy of this compound.

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of this compound. Various chromatographic methods have been developed to provide specificity and sensitivity for its determination, often in complex matrices like pharmaceutical formulations.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) stands as a robust and widely used method for the analysis of this compound. nih.gov This technique offers excellent separation and quantification capabilities.

A common approach involves using a reversed-phase C8 or C18 column. nih.govsielc.com For instance, one validated method utilizes a C8 analytical column (150 mm × 4.6 mm I.D., 5 μm) maintained at 30 °C. nih.gov The separation of MSB can be achieved using an isocratic mobile phase, a mixture of methanol and water, often in a 60:40 (v/v) ratio. nih.govresearchgate.net The DAD detector is typically set at wavelengths such as 230 nm for optimal detection of MSB. researchgate.net The calibration curves for MSB using HPLC-DAD have been shown to be linear over a concentration range of 0.5–20 μg/mL. nih.govresearchgate.net Validation studies have demonstrated the method's precision and accuracy, with low relative standard deviation (RSD) values for intra-day (below 2.4%) and inter-day (below 4.4%) precision. nih.gov The limit of detection (LOD) for MSB with this method can be as low as 0.005 μg/mL, with a limit of quantitation (LOQ) of 0.015 μg/mL. nih.gov

Table 1: HPLC-DAD Method Parameters for this compound Analysis

ParameterValue
Column Reversed-phase C8 (150 mm × 4.6 mm, 5 μm) nih.gov
Mobile Phase Methanol:Water (60:40, v/v), isocratic nih.gov
Column Temperature 30 °C nih.gov
Detection Wavelength 230 nm researchgate.net
Linearity Range 0.5–20 μg/mL nih.govresearchgate.net
Limit of Detection (LOD) 0.005 μg/mL nih.gov
Limit of Quantitation (LOQ) 0.015 μg/mL nih.gov
Recovery 94.8% - 98.2% nih.gov

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) provides an alternative method for the quantification of this compound. nih.gov This technique is suitable for volatile and semi-volatile compounds and can be applied either directly to MSB or after its conversion to menadione. nih.govufl.edu

In a typical GC-FID setup, a capillary column such as an HP-5 (30 m x 0.320 mm I.D., 0.25 µm film thickness), which has a 5% phenyl, 95% dimethylpolysiloxane phase, is used. nih.gov Nitrogen is employed as the carrier gas with a flow rate of 2 mL/min. nih.govresearchgate.net The injector and detector temperatures are generally set high, for instance at 300 °C, to ensure proper vaporization and detection. brieflands.com A specific temperature program for the column oven is followed to achieve separation, starting at 150°C, then ramping up to 300°C. nih.gov The retention time for MSB under these conditions has been reported to be approximately 4.7 minutes. nih.gov The method demonstrates good linearity in the concentration range of 0.5–20 μg/mL. nih.govresearchgate.net While effective, the LOD and LOQ values for MSB by GC-FID (0.06 μg/mL and 0.015 μg/mL, respectively) are generally higher than those achieved with HPLC-DAD. nih.gov

Table 2: GC-FID Method Parameters for this compound Analysis

ParameterValue
Column HP-5 capillary column (30 m x 0.320 mm I.D., 0.25 µm) nih.gov
Carrier Gas Nitrogen nih.gov
Carrier Gas Flow Rate 2 mL/min nih.gov
Injector Temperature 300 °C brieflands.com
Detector Temperature 300 °C brieflands.com
Linearity Range 0.5–20 μg/mL nih.govresearchgate.net
Limit of Detection (LOD) 0.06 μg/mL nih.gov
Limit of Quantitation (LOQ) 0.015 μg/mL nih.gov
Retention Time ~4.7 min nih.gov

Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)

For the analysis of polar and hydrophilic compounds like this compound, Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) is a particularly effective technique. nih.govnih.gov This method combines hydrophilic interaction, ion-exchange, and some reversed-phase retention mechanisms. nih.gov It is especially valuable for separating MSB from its degradation products and preservatives in injectable formulations. nih.govresearchgate.net

A validated ZIC-HILIC method uses a ZIC-HILIC column (250 mm × 4.6 mm, 5 μm) kept at 25 °C. nih.govmdpi.com The mobile phase is typically an isocratic mixture of a buffer solution and an organic solvent, such as 200mM ammonium (B1175870) acetate (B1210297) and acetonitrile in a 20:80 (v/v) ratio, with the pH adjusted to 5.7. nih.govmdpi.com The flow rate is maintained at 0.5 mL/min, and detection is performed using a photodiode array detector at 261 nm. nih.govmdpi.com This method has been validated according to ICH and USP guidelines and is noted for its ability to separate MSB from potential interferents like benzyl (B1604629) alcohol. nih.govresearchgate.net

Table 3: ZIC-HILIC Method Parameters for this compound Analysis

ParameterValue
Column ZIC-HILIC (250 mm × 4.6 mm, 5 μm) nih.govmdpi.com
Mobile Phase 200mM Ammonium Acetate:Acetonitrile (20:80, v/v), pH 5.7 nih.govmdpi.com
Flow Rate 0.5 mL/min nih.govmdpi.com
Column Temperature 25 °C nih.govmdpi.com
Detection Wavelength 261 nm nih.govmdpi.com
Linearity Range 15–45 µg/ml researchgate.net
Correlation Coefficient (R²) 0.9996 researchgate.net

Stability-Indicating Methods

Stability-indicating analytical methods are essential for determining the extent of degradation of a drug substance over time under various environmental conditions. For this compound, a ZIC-HILIC method has been specifically developed and validated as a stability-indicating tool. nih.govnih.gov

This is demonstrated through forced degradation studies, where the MSB standard and its injectable solution are subjected to stress conditions including heat (70°C), UV light (254 nm), acid hydrolysis (0.10 N HCl), base hydrolysis (0.10 N NaOH), and oxidation (1% H₂O₂). nih.govmdpi.com The ZIC-HILIC method effectively resolves the main MSB peak from the peaks of degradation products and excipients formed under these stress conditions. nih.govnih.gov The peak purity index for MSB in these studies was found to be greater than 0.998, confirming that there was no interference from degradation products. nih.gov This proves the method's specificity and reliability for stability testing, which is a significant advantage over some spectrophotometric methods where degradation products might interfere with absorbance readings. nih.gov

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more rapid alternative for the determination of this compound, particularly in pharmaceutical formulations. nih.govresearchgate.net These methods are typically based on the formation of a colored product that can be measured using a UV-Vis spectrophotometer.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry for MSB analysis often involves derivatization to produce a colored species with a distinct absorption maximum. nih.govresearchgate.net Two such methods have been reported:

Reaction with MBTH: this compound reacts with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in a sodium hydroxide (B78521) medium. This reaction yields a blue-colored product with a maximum absorption wavelength (λmax) of 625 nm. The color is stable for over an hour, and the method follows Beer's law in the concentration range of 0.4-16 µg/mL. nih.govresearchgate.net

Reaction with Resorcinol (B1680541): In this method, MSB is treated with resorcinol in a concentrated sulfuric acid medium. This results in a red-colored product that has a λmax of 520 nm and is stable for up to 3 hours. The linearity for this method is observed in the range of 1-24 µg/mL. nih.govresearchgate.net

While these colorimetric methods are rapid and sensitive, it is important to note that standard UV absorption spectroscopy without derivatization may not be suitable as a stability-indicating method. nih.gov Degradation products of MSB and preservatives like benzyl alcohol can absorb in the same UV region, potentially causing interference and leading to inaccurate results. nih.gov For direct measurement, MSB in aqueous solution can be measured at a wavelength of 264 nm. tbzmed.ac.ir

Table 4: UV-Vis Spectrophotometric Methods for this compound

MethodReagent(s)MediumProduct Colorλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)
Method 1 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) nih.govresearchgate.netSodium Hydroxide nih.govresearchgate.netBlue nih.govresearchgate.net625 nih.govresearchgate.net0.4–16 nih.govresearchgate.net7.6 x 10³ nih.gov
Method 2 Resorcinol nih.govresearchgate.netConcentrated Sulfuric Acid nih.govresearchgate.netRed nih.govresearchgate.net520 nih.govresearchgate.net1–24 nih.govresearchgate.net4.5 x 10³ nih.gov

Spectrofluorimetry (indirect methods)

This compound itself does not exhibit native fluorescence. chemicalbook.com Therefore, indirect spectrofluorimetric methods have been developed that involve a chemical reaction or derivatization step to produce a fluorescent species. chemicalbook.com These methods offer high sensitivity and are suitable for trace analysis.

One established method is flow-injection on-line photochemical spectrofluorometry. nih.govnih.gov In this approach, an aqueous solution of MSB is mixed with acetone (B3395972) and sodium sulfite (B76179), which act as sensitizing reagents. nih.govnih.gov The mixture is then passed through a photochemical reactor, where it is irradiated with a low-pressure mercury lamp. nih.govnih.gov This process transforms MSB into a highly fluorescent derivative that can be quantified. nih.govnih.gov

Another common technique involves high-performance liquid chromatography (HPLC) coupled with post-column derivatization. nih.gov After chromatographic separation, the MSB is converted to menadione, which is then reduced online to its fluorescent 1,4-dihydroxy analogue using a zinc reducer. nih.gov This allows for sensitive fluorescence detection.

Parameter Flow-Injection Photochemical Spectrofluorometry nih.govnih.gov HPLC with Post-Column Zinc Reduction nih.gov
Derivatization On-line photochemical reaction with acetone and sodium sulfiteOn-line reduction to 1,4-dihydroxy analogue with zinc
Excitation Wavelength 336 nm325 nm
Emission Wavelength 459 nm425 nm
Linear Range 0.005 - 1.5 mg L⁻¹1 - 100 ng (injected)
Limit of Detection (LOD) 0.38 µg L⁻¹20 µg kg⁻¹ (in feed)
Relative Standard Deviation (RSD) 0.75% (at 0.5 mg L⁻¹) and 1.3% (at 0.05 mg L⁻¹)5.5% (average in feed)

Chemiluminescence Assays

Chemiluminescence (CL) assays provide another highly sensitive approach for the determination of this compound. nih.govresearchgate.net These methods are often based on the chemical reactions of MSB that produce light.

A novel flow-injection CL system has been described for the analysis of MSB. nih.govaminer.org This method is based on the weak chemiluminescence generated from the oxidation of the sulfite group in MSB by dissolved oxygen in the presence of acidic Rhodamine 6G. nih.gov The signal is significantly enhanced by the presence of Tween 80 micelles. nih.gov For the analysis, MSB is first converted online to sodium bisulfite in an alkaline medium. nih.gov

Another flow-injection CL method involves the repression of the chemiluminescence signal produced by the reaction of luminol (B1675438) with potassium hexacyanoferrate(III) in an alkaline solution. researchgate.net The presence of MSB inhibits this reaction, and the decrease in CL intensity is proportional to the concentration of MSB. researchgate.net

Parameter Flow-Injection CL with Rhodamine 6G nih.gov Flow-Injection CL with Luminol-Hexacyanoferrate(III) researchgate.net
Principle Enhancement of weak CL from sulfite oxidation by dissolved oxygenRepression of CL emission from luminol-hexacyanoferrate(III) reaction
Reagents Rhodamine 6G, Tween 80, dissolved oxygenLuminol, Potassium hexacyanoferrate(III)
Linear Range 0.05 - 50 µg mL⁻¹0 - 1 µg mL⁻¹
Limit of Detection (LOD) 0.01 µg mL⁻¹0.01 µg mL⁻¹
Relative Standard Deviation (RSD) Not specified0.16% (at 0.4 µg mL⁻¹)

Electrochemical Methods (e.g., Voltammetry)

Electrochemical techniques, such as voltammetry, are utilized for the analysis of menadione and its derivatives. researchgate.net These methods are based on the redox properties of the naphthoquinone structure. Cyclic voltammetry, for instance, can be used to study the reduction of menadione and the oxidation of menadiol at modified electrode surfaces. researchgate.net While specific voltammetric methods for the direct quantitative analysis of this compound hydrate are not extensively detailed in the provided search results, the general applicability of voltammetry to menadione compounds suggests its potential for this purpose. researchgate.net

Other Analytical Techniques

Spectroscopic methods are essential for the structural elucidation and identification of this compound hydrate.

Infrared (IR) Spectroscopy: The IR spectrum of this compound, trihydrate is available and provides information about its functional groups. nist.govnist.gov The spectrum is part of the Coblentz Society's evaluated infrared reference spectra collection. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1H NMR spectra for menadione are available, specific NMR data for this compound hydrate were not found in the provided search results. chemicalbook.comhmdb.ca NMR spectroscopy would be a critical tool for confirming the structure of the bisulfite adduct and the presence of water of hydration.

High-Resolution Mass Spectrometry (HRMS): The exact mass of this compound hydrate has been computed, providing a theoretical value for high-resolution mass spectrometry analysis. nih.gov The computed monoisotopic mass is 294.01740352 Da. nih.gov HRMS would be instrumental in confirming the elemental composition of the molecule with high accuracy.

Spectroscopic Data This compound Hydrate
Computed Molecular Weight 294.26 g/mol nih.gov
Computed Monoisotopic Mass 294.01740352 Da nih.gov
IR Spectrum Available from the Coblentz Society's collection nist.gov

Thermal analysis techniques are employed to investigate the physical properties and stability of this compound hydrate upon heating.

Differential Scanning Calorimetry (DSC): DSC analysis of pure this compound shows a sharp endothermic peak at 122.5 °C, which corresponds to its melting point and indicates its highly crystalline nature. guidechem.com When incorporated into solid lipid nanoparticles, this peak may vanish, suggesting a change to an amorphous state or molecular dispersion. guidechem.com

Thermogravimetric Analysis (TGA): Specific TGA data for this compound hydrate were not available in the search results. TGA would be valuable for determining the temperature ranges of dehydration and decomposition, providing insights into the thermal stability of the hydrated compound.

Thermal Analysis Data This compound
DSC Endothermic Peak 122.5 °C guidechem.com

Mechanistic Investigations of Menadione Sodium Bisulfite Hydrate Bioactivity

Redox Cycling and Reactive Oxygen Species (ROS) Generation

Menadione (B1676200) sodium bisulfite is a redox-active compound, meaning it can act as both an oxidant by accepting electrons and a reducing agent by donating them. nih.gov This capacity for redox cycling is central to its biological effects, particularly the generation of reactive oxygen species (ROS), which are highly reactive molecules containing oxygen. mdpi.commedchemexpress.com While low levels of ROS can act as signaling molecules, higher concentrations can lead to oxidative stress, a condition that can damage cellular components like lipids, proteins, and DNA. nih.gov

Research indicates that menadione and its derivatives can generate superoxide (B77818) anions. nih.govresearchgate.net In studies using yeast cells, menadione was found to promote the production of active oxygen species (AOS), including superoxide anions. nih.govresearchgate.net This process is believed to occur when menadione, after being reduced, transfers an electron to molecular oxygen. nih.gov While menadione readily permeates cell membranes to generate ROS, menadione sodium bisulfite is less membrane-permeant. nih.govresearchgate.net However, in the presence of crude enzymes from yeast cells, both menadione and this compound were shown to generate superoxide anions. nih.gov The addition of superoxide dismutase, an enzyme that neutralizes superoxide, was found to inhibit the luminescence produced by these reactions, confirming the generation of superoxide. nih.govresearchgate.net

Hydrogen peroxide is another significant ROS that can be produced as a consequence of menadione's redox cycling. nih.govnih.gov It can be generated through the dismutation of superoxide anions or by a two-electron reduction of dissolved oxygen by menadiol (B113456), the reduced form of menadione. nih.gov Studies have shown that this compound treatment can lead to an increase in hydrogen peroxide levels in plants, indicating its role in inducing oxidative stress. nih.gov In human leukemia Jurkat T-cells, both menadione and hydrogen peroxide have been shown to induce apoptosis. researchgate.net

Furthermore, the generation of ROS by menadione can deplete cellular stores of glutathione (B108866) (GSH), a major antioxidant. mdpi.comnih.gov Glutathione plays a crucial role in protecting cells from oxidative damage by reacting with and neutralizing ROS. mdpi.com In cardiomyocytes, cell death induced by menadione was attenuated by the presence of exogenous glutathione, highlighting the importance of GSH in mitigating menadione-induced oxidative stress. nih.gov Conversely, metabolomic analysis of Aspergillus oryzae treated with this compound showed an increase in glutathione content, suggesting a compensatory antioxidant response to the induced oxidative stress. mdpi.com

The oxidative stress induced by this compound has been implicated in a variety of biological processes. nih.govmedchemexpress.com It is often used experimentally to induce acute oxidative stress to study cellular defense mechanisms. sigmaaldrich.commedchemexpress.com In plants, for instance, this compound can act as a plant-defense activator, enhancing resistance to certain pathogens. medchemexpress.com This is thought to occur through the priming of the plant's innate defense repertoire. medchemexpress.com The compound can initiate a mild oxidative injury, which in turn leads to the accumulation of proteins that scavenge ROS. nih.gov

In fungal species like Aspergillus oryzae, exposure to this compound leads to an oxidative stress response characterized by the up-regulated expression of genes involved in detoxification, such as catalase and superoxide dismutase. mdpi.com This response aims to restore cellular redox homeostasis. mdpi.com

Enzyme Inhibition and Modulation

Beyond its role in redox cycling and ROS generation, menadione and its derivatives can directly interact with and modulate the activity of specific enzymes.

Menadione has been identified as a specific inhibitor of the Cdc25 family of phosphatases (Cdc25A, Cdc25B, and Cdc25C). nih.govmdpi.com These enzymes are crucial regulators of the cell division cycle. mdpi.com The overexpression of Cdc25 phosphatases is linked to various types of cancer, making them a promising target for anticancer therapies. mdpi.comfrontiersin.org

Menadione is believed to inhibit Cdc25 phosphatases by interacting with the active site of the enzyme and forming a covalent bond, thereby preventing it from carrying out its function. nih.gov Studies have shown that menadione can reduce the expression of Cdc25B in gastric cancer cells, both in vitro and in vivo. nih.gov This inhibition leads to a decrease in cell proliferation, invasion, and migration, and can induce cell cycle arrest. nih.govnih.gov The inhibitory constants (Ki) of menadione for Cdc25A, B, and C have been reported as 38 ± 4, 95 ± 3, and 20 ± 4 µM, respectively. mdpi.com

Table 1: Research Findings on this compound Bioactivity

Area of Investigation Key Finding Model System Reference
Superoxide Anion Generation Menadione and its derivatives generate superoxide anions through redox cycling. Yeast cells, Crude enzymes from yeast nih.govresearchgate.net
Hydrogen Peroxide Production This compound treatment increases hydrogen peroxide levels. Plants, Human leukemia Jurkat T-cells nih.govresearchgate.net
Cellular Redox State Menadione promotes rapid oxidation of NAD(P)H. Permeabilized yeast cells nih.govresearchgate.net
Cellular Redox State Menadione-induced cell death is attenuated by glutathione (GSH). Cardiomyocytes nih.gov
Cellular Redox State This compound treatment increases glutathione content. Aspergillus oryzae mdpi.com
Oxidative Stress in Biological Processes This compound acts as a plant-defense activator. Plants medchemexpress.com
Oxidative Stress in Biological Processes Induces oxidative stress response and upregulation of detoxification genes. Aspergillus oryzae mdpi.com

| Enzyme Inhibition | Menadione inhibits Cdc25 phosphatases. | Gastric cancer cells | nih.govmdpi.com |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Menadione
Superoxide anion
Hydrogen peroxide
Glutathione (GSH)
NAD(P)H
Menadiol
Superoxide dismutase
Catalase
Cdc25A phosphatase
Cdc25B phosphatase

Inhibition of Mitochondrial DNA Polymerase γ (pol γ)

This compound, a water-soluble form of menadione (Vitamin K3), is recognized as an inhibitor of mitochondrial DNA polymerase γ (pol γ). labshake.com Pol γ is the sole DNA polymerase found in mitochondria and is essential for the replication and repair of mitochondrial DNA (mtDNA). frontiersin.org Inhibition of this enzyme can lead to mitochondrial dysfunction and cytotoxicity, a mechanism that is particularly explored in the context of cancer therapy. frontiersin.orgnih.gov

Research has shown that the inhibition of pol γ by compounds like menadione can be selectively cytotoxic to cancer cells that have deficiencies in other DNA repair pathways, such as mismatch repair (MMR). plos.org For instance, cancer cells lacking the MLH1 protein, a key component of the MMR system, show increased sensitivity to pol γ inhibitors. plos.org This synthetic lethal interaction occurs because the cells become heavily reliant on mitochondrial DNA repair for survival, making them vulnerable to agents that disrupt this process. plos.org The inhibition of pol γ by menadione induces mitochondria-mediated cytotoxicity in human cancer cells, highlighting its potential as a targeted anticancer agent. nih.govnih.gov

Inhibition of Aldehyde Oxidase

Menadione is a known inhibitor of aldehyde oxidase (AO), a cytosolic enzyme that metabolizes a wide range of aldehydes and heterocyclic compounds. nih.govnih.govyoutube.com AO plays a significant role in the detoxification and metabolism of various xenobiotics and endogenous compounds. youtube.com

Studies characterizing the inhibitory effects of various compounds on human liver aldehyde oxidase have identified menadione as a potent inhibitor. nih.gov The inhibition by menadione is predominantly uncompetitive, with both the inhibition constant (Kis) and the uncompetitive inhibition constant (Kii) being in the nanomolar range. nih.gov This suggests that menadione binds to the enzyme-substrate complex, preventing the formation of the product. The mechanism may involve the inhibitor binding to the electron transfer site of the enzyme, thereby preventing the transfer of electrons from the reduced form of the enzyme to molecular oxygen. nih.gov

Modulation of Heme Oxygenase Activity

This compound has been shown to induce heme oxygenase activity, particularly in the liver. nih.gov Heme oxygenase is an enzyme that catalyzes the degradation of heme to produce biliverdin, free iron, and carbon monoxide. The induction of this enzyme is often a response to oxidative stress. nih.gov

In vivo studies have demonstrated that administration of a menadione bisulfite adduct leads to a significant increase in heme oxygenase activity. nih.gov This induction is preceded by a decrease in the intracellular glutathione (GSH) pool and an increase in the steady-state concentration of hydrogen peroxide, indicating that the induction is a response to oxidative stress generated by the compound. nih.gov The subsequent increase in bilirubin (B190676) (from the reduction of biliverdin) and ferritin (to sequester the released iron) suggests that the induction of heme oxygenase by this compound may serve as a cellular defense mechanism against oxidative damage. nih.gov

Effects on Protein Kinase B (AKT) and Mechanistic Target of Rapamycin (B549165) (mTOR) Signaling

Menadione has been observed to modulate the Protein Kinase B (AKT) and the mechanistic target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. nih.govresearchgate.netnih.govmdpi.com

Research indicates that menadione can lead to the activation of Akt. nih.gov One proposed mechanism for this activation is the inhibition of PTEN (Phosphatase and Tensin homolog), a lipid phosphatase that negatively regulates the PI3K/Akt pathway. nih.gov By inhibiting PTEN, menadione promotes the phosphorylation and activation of Akt. nih.gov However, this is not the only mechanism, as menadione has also been shown to affect Akt phosphorylation in cells lacking PTEN, suggesting the involvement of other phosphatases. nih.gov In some cellular contexts, menadione-induced oxidative stress can influence the PI3K/Akt pathway, which is responsible for the differential susceptibility of cells to oxidative stress. researchgate.net For instance, in myoblasts, menadione-induced oxidative stress was associated with changes in Akt phosphorylation. researchgate.net The mTOR pathway is often downstream of Akt, and inhibitors of mTOR have been shown to decrease Akt phosphorylation, indicating a feedback loop and complex interplay between these signaling molecules. nih.gov

Impact on Cyclooxygenase System

The cyclooxygenase (COX) enzymes are key in the conversion of arachidonic acid to prostaglandins (B1171923) and other prostanoids. nih.gov There are two main isoforms, COX-1 and COX-2, which are targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While direct, extensive research on the interaction between this compound and the COX system is not as prevalent as for other pathways, some studies on related compounds provide insights. For example, naringenin, a flavonoid, has been noted for its protective effects against cyclooxygenases. mdpi.com Given menadione's role in redox cycling and inducing oxidative stress, it could indirectly influence the COX system, as inflammation and prostaglandin (B15479496) synthesis are closely linked to the cellular redox state. However, more direct research is needed to fully elucidate this relationship.

Cellular Signaling Pathways

Apoptosis Induction Pathways (PARP activation, cytochrome c release)

Menadione is a well-documented inducer of apoptosis, or programmed cell death, through mechanisms that are heavily reliant on the generation of reactive oxygen species (ROS). nih.govnih.gov Key events in menadione-induced apoptosis include the release of cytochrome c from the mitochondria and the activation of poly(ADP-ribose) polymerase (PARP). nih.govnih.gov

The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a critical step in the intrinsic pathway of apoptosis. nih.govyoutube.com Menadione triggers this release, which then leads to the activation of caspases, a family of proteases that execute the apoptotic program. nih.govnih.gov Studies have shown that in the presence of menadione, cytochrome c redistributes from a punctate mitochondrial pattern to a diffuse cytosolic pattern. nih.gov

Furthermore, menadione-induced oxidative stress and subsequent DNA damage can lead to the activation of PARP. nih.govnih.gov PARP is an enzyme that, when overactivated, can deplete cellular NAD+ and ATP stores, contributing to cell death. nih.gov Research has shown that cells lacking PARP-1 exhibit significant protection against menadione-induced cell death, indicating that PARP activation is a crucial element in this process. nih.gov In some cell types, menadione treatment has been shown to upregulate PARP1 gene expression in a dose-dependent manner, further supporting its role in initiating apoptosis. nih.gov

Interactive Data Tables

Table 1: Effects of Menadione on Cellular Enzymes

EnzymeEffectCellular LocationKey Findings
Mitochondrial DNA Polymerase γ (pol γ) InhibitionMitochondriaSelectively cytotoxic to cancer cells with DNA repair deficiencies. labshake.complos.org
Aldehyde Oxidase Inhibition (Uncompetitive)CytosolPotent inhibition in the nanomolar range. nih.govnih.gov
Heme Oxygenase InductionEndoplasmic ReticulumInduced in response to oxidative stress. nih.gov

Table 2: Menadione's Impact on Signaling Pathways

Pathway/ProcessEffectKey Molecules InvolvedOutcome
AKT/mTOR Signaling ModulationAKT, PTEN, mTORCan lead to Akt activation via PTEN inhibition. nih.govresearchgate.net
Apoptosis InductionCytochrome c, PARP, CaspasesROS-dependent cell death. nih.govnih.govnih.gov

Table of Compound Names

Cell Death Mechanisms (ROS-dependent, PARP-1 involvement)

This compound, a water-soluble synthetic derivative of menadione (Vitamin K3), exerts its biological effects primarily through the actions of menadione. Menadione is a redox-cycling compound that can induce significant oxidative stress within cells. This process involves the generation of reactive oxygen species (ROS), which at high concentrations, can trigger cellular demise. nih.govnih.gov

Research on menadione reveals that it instigates cell death through mechanisms that are dependent on ROS. researchgate.net In models using cardiomyocytes, menadione treatment led to rapid oxidation in both the cytosol and the mitochondrial matrix, a decrease in mitochondrial membrane potential, and the release of cytochrome c. nih.govnih.gov Interestingly, while these are often hallmarks of apoptosis, further investigation showed that the cell death cascade initiated by menadione does not rely on typical apoptotic pathways. Genetically modified cells lacking key apoptotic proteins such as Bax, Bak, caspase-9, or cyclophilin D showed no protection from menadione-induced death. nih.govnih.govnorthwestern.edu

A crucial mediator in this cell death pathway is Poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov Studies have demonstrated that cells deficient in PARP-1 exhibit a significant resistance to menadione-induced cell death. nih.govnih.govnorthwestern.edu This suggests that while menadione activates multiple, redundant cell death pathways through widespread oxidant stress, the activity of PARP-1 is an essential, unifying component of these mechanisms. nih.govnorthwestern.edu In contrast, some studies in yeast have indicated that this compound itself has little effect on the production of active oxygen species compared to menadione, which may be due to its hydrophilic nature and reduced ability to permeate cell membranes. nih.gov However, in other contexts, particularly in plants, this compound is recognized for inducing a slight oxidative burst, which initiates stress-signaling networks. nih.govnih.gov

Table 1: Key Findings on Menadione-Induced Cell Death

Experimental Model Key Observation Implication Reference
Cardiomyocytes Menadione induces rapid ROS generation in cytosol and mitochondria. Triggers widespread oxidative stress. nih.govnih.gov
Genetically modified cells (lacking Bax/Bak, Caspase-9, etc.) No protection against menadione-induced cell death. Cell death is independent of the classical apoptotic pathway. nih.govnih.govnorthwestern.edu
PARP-1 deficient cells Significant decrease in menadione-induced cell death. PARP-1 is an essential mediator of menadione-triggered cell death. nih.govnih.govnorthwestern.edu

Gap-Junctional Intercellular Communication Mediation

Gap junctions are specialized intercellular channels that permit direct communication between adjacent cells by allowing the passage of small molecules and ions. nih.gov This communication is vital for maintaining tissue homeostasis, and its disruption is implicated in various diseases. Research has indicated that menadione can modulate this form of cellular communication.

Specifically, menadione has been demonstrated to affect gap-junctional intercellular communication (GJIC) through the mediation of tyrosine phosphorylation. Phosphorylation of connexins, the protein subunits that form gap junction channels, is a primary mechanism for regulating the opening and closing of these channels. By influencing the phosphorylation state of these proteins, menadione can alter the fidelity of cell-to-cell signaling pathways.

Regulation of Innate-Defense Repertoire in Plants

This compound (MSB) is recognized as a significant activator of the innate immune system in plants, enhancing their resistance to various pathogens. researchgate.netmedchemexpress.com Its mode of action involves priming the plant's defense repertoire, which prepares the plant to respond more quickly and robustly to subsequent infections. medchemexpress.com

Studies have shown that treatment with MSB enhances both local and systemic resistance against fungal pathogens such as Leptosphaeria maculans in oilseed rape and downy mildew in pearl millet. researchgate.netmedchemexpress.com This enhanced resistance is linked to several molecular and biochemical changes:

Gene Up-regulation: MSB treatment has been found to up-regulate the expression of genes involved in defense, including one that encodes the GRX480 protein, a glutaredoxin that plays a role in regulating the redox state of proteins. medchemexpress.com

Phytoalexin Accumulation: In banana plants, pre-treatment with MSB before inoculation with the pathogen Fusarium oxysporum altered the dynamics of phytoalexin accumulation. nih.govmusalit.org Phytoalexins are antimicrobial compounds produced by plants in response to infection, and MSB was shown to increase the amount and speed of their biosynthesis during pathogenesis. nih.gov

This priming effect allows the plant to mount a more effective defense upon encountering a pathogen, demonstrating MSB's role as a potent regulator of the plant's innate defense mechanisms. nih.gov

Membrane Interactions and Disruption

This compound can interact with and influence the properties of cellular membranes, which is a critical aspect of its bioactivity. One notable interaction is its ability to mitigate membrane disruption caused by toxic protein aggregates. The aggregation of the amyloid-β 1-42 (Aβ42) peptide is a key event in the pathology of Alzheimer's disease, and these aggregates are known to disrupt cell membranes, leading to cell death. nih.gov

In vitro studies have demonstrated that MSB can inhibit the formation of Aβ42 amyloid fibrils and delay the conformational change of the peptide from a random coil to an ordered β-sheet structure. nih.gov Crucially, MSB was found to attenuate the ability of these toxic Aβ42 aggregates to cause membrane disruption. nih.gov This suggests that MSB can protect membrane integrity from specific types of pathological insults.

Influence on Membrane Permeability

The interaction of menadione and its derivatives with the cell membrane can significantly influence its permeability. Menadione, being lipid-soluble, can integrate into the bacterial membrane, causing disturbances that lead to increased permeability. researchgate.net This permeabilization effect can enhance the efficacy of other drugs, such as antibiotics, by allowing them greater access to the cell's interior. researchgate.net

Conversely, this compound is a hydrophilic, water-soluble compound. nih.gov Its structure presents challenges for crossing biological barriers, resulting in inherently low membrane permeability. tbzmed.ac.ir This low permeability has been noted as a hurdle in the development of MSB as a therapeutic agent, leading to research into delivery systems like solid lipid nanoparticles to enhance its penetration through the skin. tbzmed.ac.ir In yeast, the lower permeability of MSB compared to menadione is thought to be the reason for its reduced efficiency in certain electron transport processes. nih.gov

Alterations of Membrane Physical Properties (e.g., fluidity)

Beyond permeability, menadione can alter the physical properties of the cell membrane, particularly its fluidity. Membrane fluidity is a measure of the freedom of movement of lipids and proteins within the membrane and is crucial for proper cellular function.

Studies on isolated rat hepatocytes have shown that menadione can cause a concentration-dependent increase in membrane fluidity. This effect was observed directly in hepatocytes and was also inferred from the increased osmotic fragility of red blood cells exposed to extracts from menadione-treated hepatocytes. This suggests that at higher concentrations, a primary mechanism of menadione's cytotoxicity may shift from oxidative stress to a direct physical disruption of the membrane through enhanced fluidity.

Preclinical and Mechanistic Studies of Menadione Sodium Bisulfite Hydrate

In Vitro Research Models

Menadione (B1676200) sodium bisulfite (MSB), a water-soluble derivative of menadione (vitamin K3), serves as a valuable tool in in vitro research for exploring cellular processes, particularly those involving oxidative stress. sigmaaldrich.comsigmaaldrich.com Its ability to undergo redox cycling allows for the controlled induction of reactive oxygen species (ROS), making it a model compound for studying cellular responses to oxidative damage. medchemexpress.comnih.gov

Mammalian Cell Culture Systems

Menadione sodium bisulfite is widely utilized in mammalian cell culture systems to investigate a range of biological phenomena. sigmaaldrich.com It is recognized for its capacity to induce oxidative stress, providing a platform for mechanistic studies. sigmaaldrich.comsigmaaldrich.com

This compound is a well-established agent for inducing acute oxidative stress in cellular models. medchemexpress.com Its mechanism involves the generation of reactive oxygen species (ROS) through redox cycling. nih.gov This process can lead to the depletion of intracellular antioxidants, such as glutathione (B108866) (GSH), and interfere with the mitochondrial redox cycle, resulting in increased ROS production. nih.govresearchgate.net The compound primarily generates superoxide (B77818) radicals and has been extensively used to study ROS-related cell damage and proliferation. researchgate.net In yeast cells, menadione has been shown to promote the production of active oxygen species and oxidize NADH at a significantly faster rate than MSB, highlighting its role in inducing oxidative stress through the consumption of NAD(P)H. nih.gov

In studies involving human proximal tubular cell lines, this compound has been employed as a positive control to stimulate the production of mitochondrial oxygen radicals (O₂⁻). sigmaaldrich.comsigmaaldrich.com The proximal tubules are crucial for phosphate (B84403) homeostasis, and these cell lines are used to investigate the regulation of phosphate transport. nih.gov For instance, in human renal tubular cells expressing the sodium-dependent phosphate cotransporter NPT2A, menadione can be used to study the effects of oxidative stress on phosphate uptake and protein expression. nih.gov

This compound is utilized in cardiac cell studies as a redox-cycling mitochondrial pro-oxidant. sigmaaldrich.comsigmaaldrich.com It helps in investigating the effects of oxidative stress on signaling pathways within cardiac cells, such as the protein kinase B (AKT) and the mechanistic target of rapamycin (B549165) (mTOR) signaling pathways. sigmaaldrich.comsigmaaldrich.com In cardiomyocytes, menadione induces rapid oxidation in both the cytosol and the mitochondrial matrix, leading to a decrease in mitochondrial potential and the redistribution of cytochrome c. nih.gov These studies are crucial for understanding the role of oxidative stress in cardiac pathophysiology. The complex interplay between cardiomyocytes and other cell types like fibroblasts and endothelial cells is critical for heart function, and in vitro models allow for the investigation of this cellular crosstalk under controlled conditions of oxidative stress. nih.gov

The antitumor activity of this compound has been investigated in various leukemia cell lines. In murine leukemia L1210 cells, vitamin K3 induces a time- and concentration-dependent depletion of the acid-soluble thiol (GSH) pool and the reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) pool. nih.gov This suggests that the inhibition of tumor cell growth by vitamin K3 may be caused by GSH and/or NADPH depletion. nih.gov

In the human promyelocytic leukemia cell line HL-60, menadione has been shown to induce differentiation along the basophil lineage, particularly when used in conjunction with other factors. nih.gov

Studies on Jurkat T-cells, a human T-lymphocyte cell line, have revealed that menadione can biphasically control JNK-linked cell death. nih.gov Low concentrations of menadione induce cell death, while higher concentrations can inhibit it. nih.gov This indicates a complex, concentration-dependent role of menadione in regulating cell death pathways in these leukemia cells. nih.gov

Below is a table summarizing the effects of this compound on various leukemia cell lines.

Cell LineKey FindingsReference
L1210 (Murine Leukemia) Induces depletion of glutathione (GSH) and NADPH pools, leading to growth inhibition. nih.gov
HL-60 (Human Promyelocytic Leukemia) Can induce basophilic differentiation. nih.gov
Jurkat T-cells (Human T-lymphocyte) Biphasically controls JNK-linked cell death in a concentration-dependent manner. nih.gov

Human bronchial epithelial cell lines such as BEAS-2B, Calu-3, and A549 are common models for respiratory research. nih.govnih.gov While direct studies of this compound on these specific cell lines for the outlined topics are not prevalent in the provided search results, these cells are frequently used to study responses to various stimuli, including viral infections and other agents that can induce stress. nih.gov For example, A549 and BEAS-2B cells show different responses to respiratory syncytial virus (RSV) infection, with A549 cells being more permissive and exhibiting a proinflammatory response, while BEAS-2B cells restrict infection and show an antiviral response. nih.gov These cell lines provide valuable platforms for evaluating how external agents, including those that induce oxidative stress like menadione, could potentially modulate cellular responses in the respiratory epithelium.

The table below outlines the characteristics of commonly used lung epithelial cell lines.

Cell LineOriginKey Characteristics in ResearchReference
BEAS-2B Bronchial EpitheliumUsed to model the airway epithelium; can be differentiated at an air-liquid interface. nih.gov
Calu-3 Bronchial EpitheliumForms tight junctions and shows a differentiated phenotype similar to primary cells. nih.gov
A549 Alveolar EpitheliumPermissive to certain viral infections and often used to study proinflammatory responses. nih.gov

Yeast Cell Suspension Studies

Comparative studies between menadione and this compound (MSB) in yeast cell suspensions have revealed significant differences in their mechanisms of action as redox mediators. nih.govnih.govresearchgate.net

Menadione, being membrane-permeant, readily enters yeast cells and promotes the production of active oxygen species (AOS), leading to oxidative stress. nih.govresearchgate.net This is evidenced by its ability to promote luminol (B1675438) luminescence. nih.govresearchgate.net Menadione also leads to a much faster oxidation of NAD(P)H within permeabilized yeast cells, suggesting a rapid consumption of these reducing equivalents, which contributes to its inhibitory effect on cell proliferation. nih.govresearchgate.net The inhibitory effect of menadione on yeast cell growth is more pronounced under aerobic conditions and can be mitigated by superoxide dismutase and catalase. nih.govnih.gov

In contrast, this compound is non-membrane-permeant and has little effect on the production of AOS in intact yeast cell suspensions. nih.govresearchgate.net It facilitates a stable increase in electron transfer from the plasma membrane of intact yeast cells to an external electron acceptor. nih.govresearchgate.net However, this MSB-mediated electron transfer is inhibited in permeabilized yeast cells, indicating its reliance on an intact plasma membrane. researchgate.net The effect of MSB on yeast cell proliferation is significantly smaller than that of menadione. nih.govnih.gov

Table 2: Comparison of Menadione and this compound (MSB) in Yeast Cell Suspensions

FeatureMenadioneThis compound (MSB)Reference
Membrane Permeability PermeantNon-permeant nih.govresearchgate.net
Active Oxygen Species (AOS) Production Promotes AOS productionLittle effect on AOS production nih.govresearchgate.net
Electron Transfer Unstable electron transferStable electron transfer from plasma membrane nih.govresearchgate.net
NAD(P)H Oxidation Rapid oxidation in permeabilized cellsSlower oxidation in permeabilized cells researchgate.net
Effect on Cell Proliferation Strong inhibitory effectMuch smaller inhibitory effect nih.govnih.gov

Bacterial Studies (e.g., P. aeruginosa, Staphylococcus aureus, E. coli, K. pneumoniae)

Menadione and its derivatives have demonstrated antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The primary mechanism of action is believed to be the disruption of the bacterial cell membrane, leading to increased permeability and damage to essential membrane functions. nih.govcore.ac.uk

Menadione has shown inhibitory activity against Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. researchgate.netnih.gov Its inhibitory concentration can vary depending on the bacterial strain and growth conditions. researchgate.net Furthermore, menadione has been investigated as an adjuvant to enhance the efficacy of conventional antibiotics against multi-drug resistant strains. researchgate.net

Specifically, this compound has been shown to possess anti-MRSA (methicillin-resistant Staphylococcus aureus) activity. mdpi.com This indicates that the bisulfite derivative retains antibacterial properties and may be effective against antibiotic-resistant pathogens. The ability of menadione to permeabilize the bacterial membrane suggests a potential mechanism for its synergistic effects with other antibiotics, as it may facilitate their entry into the bacterial cell. nih.gov

Table 3: Antibacterial Spectrum of Menadione and its Derivatives

Bacterial SpeciesActivity of Menadione/Menadione Sodium BisulfiteMechanism of ActionReference
Pseudomonas aeruginosa Inhibitory activityMembrane permeabilization researchgate.netnih.govnih.gov
Staphylococcus aureus Inhibitory activity, including MRSAMembrane permeabilization researchgate.netnih.govnih.govmdpi.com
Escherichia coli Inhibitory activityMembrane permeabilization researchgate.netnih.govnih.gov
Klebsiella pneumoniae Inhibitory activityNot specified in detail researchgate.netnih.gov

In Vivo Research Models

Animal Models

This compound and its parent compound, menadione, have been investigated in various animal models to understand their biological effects. These studies provide insights into the potential mechanisms of action in a whole-organism context.

Glioblastoma Mice Models

Research into the effects of menadione, the parent compound of this compound, has been conducted using glioblastoma mice models. In an intracranial model, the combination of menadione and ascorbate (B8700270) was found to suppress tumor growth and significantly increase the survival of the mice without apparent adverse side effects. researchgate.net This therapeutic effect was associated with increased oxidative stress within the tumor, a decrease in its reducing capacity, and reduced cellular density. researchgate.net Furthermore, the treatment led to increased brain perfusion and downregulation of several oncoproteins and oncometabolites, suggesting a modulation of the immune response and a reduction in drug resistance. researchgate.net

Studies on human glioblastoma cell lines have shown that menadione can inhibit cell proliferation. nih.govnih.gov While menadione alone showed anti-proliferative effects, its combination with vitamin C demonstrated a higher efficacy in killing glioma cells and preventing their regrowth in long-term assays. nih.govnih.gov These findings from in vitro and in vivo studies on menadione encourage further investigation into its potential application in glioma treatment, particularly in animal models to evaluate its anti-proliferative effects and systemic toxicity. nih.gov It is important to note that these studies were conducted with menadione, and further research is needed to specifically evaluate the effects of this compound hydrate (B1144303) in glioblastoma models.

Studies on Goose Muscle Tissues

The impact of this compound (MSB) on the fatty acid composition of goose muscle tissues has been a subject of investigation. A study examining the effect of MSB on the skeletal muscle and muscular stomach of geese from day 21 to day 35 of postnatal ontogenesis revealed that MSB can modulate the biosynthesis and catabolism of fatty acids. ujecology.commdpu.org.ua

In skeletal muscle, the administration of MSB was found to increase the total content of unsaturated fatty acids (UFAs), primarily due to a rise in n-3 fatty acids. ujecology.commdpu.org.ua Specifically, on day 35 of ontogenesis, MSB supplementation led to an increase in both polyunsaturated fatty acids (PUFAs) and saturated fatty acids (SFAs). ujecology.commdpu.org.ua This alteration in the fatty acid profile is suggested to enhance the nutritional value of the meat and improve the resistance of myocyte membranes to oxidative damage. ujecology.commdpu.org.ua

The study observed specific changes in the fatty acid profile at different time points. For instance, the use of MSB initiated the conversion of linoleic acid in skeletal muscle, with a decrease observed on day 21 and an increase on day 35. ujecology.com The concentration of linolenic acid was also influenced by MSB, showing an increase on days 21 and 35, and a decrease on day 28. ujecology.com

Interactive Data Table: Effect of this compound on Fatty Acid Composition in Goose Skeletal Muscle

Fatty AcidDay 21 (Change relative to control)Day 28 (Change relative to control)Day 35 (Change relative to control)
Linoleic Acid▼ 18.4%No significant change reported▲ 26.5%
Linolenic Acid▲ 32.2%▼ 49.3%▲ 17.2%
Total Unsaturated Fatty Acids (UFA)Slight increaseNo significant change reportedIncrease
n-3 Fatty AcidsIncreaseNo significant change reportedIncrease
n-6 Fatty AcidsNo significant change reportedNo significant change reported▲ 22.0%
Saturated Fatty Acids (SFA)No significant change reportedNo significant change reportedIncrease
Polyunsaturated Fatty Acids (PUFA)No significant change reportedNo significant change reportedIncrease

Source: Ukrainian Journal of Ecology ujecology.commdpu.org.ua

Plant Models

This compound has been extensively studied in various plant models for its role in inducing tolerance to a range of environmental stressors.

Salt Stress Tolerance Induction

This compound has demonstrated the ability to prime salt stress tolerance in several plant species, including Arabidopsis and tomato. researchgate.netcsic.es In Arabidopsis thaliana, soaking seeds in a this compound solution was found to induce salt tolerance by promoting an earlier plant adaptation and facilitating the accumulation of proline, an important osmoprotectant. csic.es

In tomato plants, root pretreatment with this compound has been shown to prime the plant's response to salinity stress. researchgate.net This pretreatment helps in improving net photosynthesis, regulating stomatal aperture, and maintaining water balance under saline conditions. researchgate.net Furthermore, it induces a more rapid accumulation of proline and promotes ion homeostasis by up-regulating several ion transporter genes, which collectively contributes to a better relative growth rate under salt stress. researchgate.net

Protection from Biotic and Abiotic Stress

This compound is recognized as a plant defense activator against a variety of both biotic and abiotic stresses. sigmaaldrich.comfrontiersin.orgacs.orgnih.gov

In terms of biotic stress, this compound has been shown to enhance both local and systemic resistance to pathogens. medchemexpress.com For instance, it induces resistance in oilseed rape against the fungal pathogen Leptosphaeria maculans, which causes phoma stem canker. medchemexpress.comresearchgate.net In the model plant Arabidopsis thaliana, this compound primes the plant for enhanced resistance against the virulent bacterium Pseudomonas syringae pv. tomato DC3000. researchgate.net This induced resistance is not associated with necrosis or visible damage to the plant. researchgate.net The protective mechanism involves the differential expression of numerous genes, particularly those involved in stress response, such as glutathione S-transferases and transcription factors. researchgate.net

Regarding abiotic stress, this compound has been reported to improve plant tolerance to various environmental challenges, including salinity and drought. nih.govnih.govnih.gov In sunflower seedlings, it has been used as a free radical inducer to study oxidative stress responses. sigmaaldrich.com In wheat, seed priming with this compound has been shown to protect plants from alkaline stress by regulating osmotic adjustment and strengthening the oxidative defense system. nih.gov Similarly, in okra, it mitigates the detrimental effects of salinity by reducing oxidative damage and specific ion toxicity. researchgate.net The underlying mechanism is thought to involve a slight oxidative burst triggered by this compound, which in turn activates the plant's defense signaling network and leads to the accumulation of protective compounds and enzymes. frontiersin.org

Interactive Data Table: Plant Models and Stress Protection by this compound

Plant ModelStress TypeObserved Protective Effects
Arabidopsis thalianaBiotic (Pseudomonas syringae)Induces resistance by priming defense responses, differential gene expression. researchgate.net
Arabidopsis thalianaAbiotic (Salt Stress)Induces salt tolerance through earlier adaptation and proline accumulation. csic.es
TomatoAbiotic (Salt Stress)Primes for salt tolerance by improving photosynthesis, water balance, and ion homeostasis. researchgate.net
Oilseed RapeBiotic (Leptosphaeria maculans)Enhances local and systemic resistance to phoma stem canker. medchemexpress.comresearchgate.net
WheatAbiotic (Salinity, Alkaline Stress)Improves tolerance by regulating osmotic adjustment and strengthening oxidative defense. nih.govnih.govnih.gov
SunflowerAbiotic (Oxidative Stress)Used experimentally to induce and study oxidative stress responses. sigmaaldrich.com
OkraAbiotic (Salinity, Cadmium Stress)Mitigates oxidative damage and specific ion toxicity. researchgate.net
Defense Against Pathogens (e.g., B. cinerea, Leptosphaeria maculans, downy mildew)

This compound (MSB), a water-soluble derivative of menadione (Vitamin K3), has demonstrated significant efficacy in protecting plants against a variety of fungal pathogens. Its mode of action is multifaceted, involving both direct antifungal activity and the induction of the host plant's innate defense mechanisms.

Botrytis cinerea (Grey Mould)

Research has shown that MSB is an effective agent against Botrytis cinerea, the necrotrophic fungus that causes grey mould disease. In studies on tomato plants, pretreatment with MSB has been found to significantly reduce the severity of grey mould. nih.gov This protective effect is attributed to a dual mechanism. Firstly, MSB exhibits direct antifungal properties, capable of impeding the germination of B. cinerea conidia and inhibiting subsequent mycelial growth on the leaf surface. nih.gov

Secondly, and more significantly, MSB acts as a plant defense activator or elicitor. researchgate.net Root treatment of tomato plants with MSB prior to fungal inoculation led to a marked reduction in leaf lesion diameter and associated cell death. researchgate.net Mechanistic studies revealed that MSB primes the plant's defense responses, particularly through the salicylic (B10762653) acid (SA)-dependent signaling pathway. researchgate.net This priming leads to an enhanced expression of pathogenesis-related (PR) genes, such as PR1, upon pathogen challenge. researchgate.net In tomato, the expression of defense-related genes including SlPR1a, SlPR1b, SlPIN2, SlACO1, SlChi3, and SlChi9 was inducibly expressed in leaves following MSB treatment, even before infection by B. cinerea. nih.gov The efficacy of this induced resistance was demonstrated in experiments where root treatment 48 hours before inoculation with 0.6 mmol L⁻¹ MSB reduced leaf lesion diameter by 30% three days after inoculation. researchgate.net

Table 1: Effect of this compound (MSB) Pretreatment on Botrytis cinerea Lesion Diameter in Tomato Leaves
MSB Concentration (mmol L⁻¹)Average Lesion Diameter (mm) ± SD (72h post-inoculation)Reduction in Lesion Diameter (%) vs. Control
0 (Control)~10.00%
0.2~8.5~15%
0.6~7.030%
1.0~7.5~25%

Data adapted from studies on tomato plants (cv. Motril). researchgate.net Note: Values are approximate for illustrative purposes.

Leptosphaeria maculans (Stem Canker)

MSB is also an effective resistance activator in oilseed rape against Leptosphaeria maculans, the fungus responsible for stem canker (blackleg). researchgate.net Pretreatment of leaves with MSB induces both local and systemic resistance, resulting in a reduction in the size and number of lesions following infection. researchgate.net The mechanism in this interaction appears to differ slightly from that observed with B. cinerea. Analysis of gene expression demonstrated a systemic enhancement of ascorbate peroxidase (APX) expression in MSB-treated plants, with no corresponding effect on PR-1 gene expression. researchgate.net This suggests that MSB's protective effect in this context is linked to the augmentation of reactive oxygen species (ROS) production and the associated antioxidant machinery, rather than a direct activation of the classic salicylic acid-dependent pathway. researchgate.net

Downy Mildew

This compound treatment has been reported to induce resistance against downy mildew, a disease caused by various oomycete pathogens, in pearl millet. medchemexpress.com This indicates that the defense-inducing capabilities of MSB extend to pathogens beyond the fungal kingdom. While MSB is cited as a plant-defense activator against several pathogens, detailed mechanistic studies specifically on its interaction with downy mildew are less common in the literature compared to B. cinerea and L. maculans. researchgate.netmedchemexpress.com

Structure-Activity Relationship Studies

The biological activity of menadione and its derivatives is intrinsically linked to their chemical structure, centered around the 2-methyl-1,4-naphthoquinone core. drugbank.com This naphthoquinone ring system is the fundamental pharmacophore responsible for the compound's diverse activities, including its role in redox cycling. drugbank.comnih.gov

Impact of Substituents on Biological Activity

The nature of the substituent at the C3 position of the naphthoquinone ring is a critical determinant of the molecule's biological properties.

Menadione (Vitamin K3): In its basic form, menadione has a hydrogen atom at the C3 position. It is considered a synthetic provitamin, as it can be converted in vivo to active forms of vitamin K2. drugbank.com

Phylloquinone (Vitamin K1) and Menaquinones (Vitamin K2): Naturally occurring forms of vitamin K possess an aliphatic isoprenoid side chain at the C3 position. The length and degree of saturation of this side chain significantly modulate the compound's lipophilicity, which in turn affects its bioavailability, transport mechanisms, and half-life in biological systems. For instance, long-chain menaquinones can be detected in plasma for significantly longer periods than shorter-chain forms. drugbank.com

Geometric Structure: The stereochemistry of the side chain is also crucial. Studies on phylloquinone have shown that the cis geometric isomer possesses only a fraction (around 1%) of the biological activity of the naturally occurring trans form. drugbank.com

While these structure-activity relationships are well-documented in the context of vitamin function in animals, the principle that modifications to the C3 position profoundly alter biological activity is fundamental.

Redox Properties and Efficacy

The efficacy of menadione as both a direct antimicrobial agent and a plant defense elicitor is fundamentally tied to its redox properties. Menadione is an efficient redox cycling compound, meaning it can readily accept one or two electrons to form semiquinone free radicals or the menadiol (B113456) hydroquinone (B1673460), respectively. nih.gov

This ability to be reduced is central to its mechanism of action. In the presence of molecular oxygen, these reduced forms of menadione are rapidly re-oxidized back to the parent quinone. This process, known as futile redox cycling, results in the transfer of electrons to oxygen, generating significant amounts of reactive oxygen species (ROS), including superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). researchgate.netnih.gov

This ROS generation has a dual effect:

Induction of Plant Defenses: At lower concentrations, the menadione-mediated production of ROS acts as a cellular stress signal. nih.gov This signal mimics the oxidative burst that naturally occurs during pathogen recognition, thereby priming or activating the plant's own defense pathways, leading to systemic acquired resistance (SAR). researchgate.netresearchgate.net This explains its efficacy as a plant defense activator.

Direct Cytotoxicity: At higher concentrations, the massive and uncontrolled generation of ROS overwhelms the cell's antioxidant capacity, leading to severe oxidative stress. nih.gov This results in damage to cellular components like lipids, proteins, and DNA, causing direct toxicity and cell death, which accounts for its direct antifungal and antimicrobial properties. nih.gov

Mechanisms of Action in Specific Biological Contexts

Anticancer Mechanisms

Menadione (B1676200), also known as vitamin K3, and its water-soluble form, menadione sodium bisulfite, have demonstrated notable anticancer properties through various mechanisms. nih.govtoku-e.com Its activity is primarily linked to its ability to undergo redox cycling, which generates reactive oxygen species (ROS), leading to oxidative stress within cancer cells. nih.govnih.gov This induced oxidative stress can trigger a cascade of events, culminating in cell death and the inhibition of tumor growth. nih.govresearchgate.net Menadione has been investigated as a potential therapeutic agent for several cancers, including hepatocellular carcinoma, gastric cancer, and glioblastoma. nih.govnih.govkjcls.org

Menadione is a potent inducer of apoptosis, a form of programmed cell death, in various cancer cell lines. toku-e.comkjcls.org In human oral and gastric cancer cells, menadione treatment leads to the activation of key executioner caspases, such as caspase-3 and caspase-7. kjcls.org This activation results in the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. kjcls.org Studies on rat hepatocellular carcinoma (H4IIE) cells showed that menadione induces apoptosis in a dose-dependent manner, with an IC50 (half-maximal inhibitory concentration) of 25 µM. nih.govresearchgate.net The apoptotic changes are characterized by condensed and fragmented nuclei. nih.gov

The upstream mechanisms triggering this apoptotic cascade involve multiple pathways. In gastric cancer cells, menadione has been found to down-regulate the expression of survivin, an inhibitor of apoptosis protein (IAP) family member that normally blocks caspase activation. kjcls.org Furthermore, it can reduce the levels of β-catenin, a transcription factor known to regulate survivin expression. kjcls.org

Interestingly, research also indicates that menadione can induce cell death through mechanisms that are independent of classical apoptosis. In some cellular models, while menadione triggers cytochrome c release from mitochondria, a typical apoptotic signal, cell death proceeds even in the absence of key apoptotic proteins like Bax, Bak, caspase-9, or cyclophilin D. nih.gov In these cases, cell death is still dependent on the generation of oxidant stress and the activation of PARP. nih.gov This suggests that PARP activation plays an essential role in mediating menadione-induced cell death, even when canonical apoptotic pathways are disabled, pointing to multiple and potentially redundant cell death pathways. nih.gov

Table 1: Research Findings on Menadione-Induced Apoptosis and Cell Death

Cell LineConcentrationKey FindingsReference
MKN45 (Gastric Cancer)Dose-dependentInduced apoptosis via activation of caspase-3 and -7, cleavage of PARP, and down-regulation of survivin and β–catenin. kjcls.org
H4IIE (Rat Hepatocellular Carcinoma)25 µM (IC50)Induced dose-dependent apoptosis, characterized by condensed and fragmented nuclei; activated PARP1. nih.govresearchgate.net
Genetically Modified CardiomyocytesNot specifiedTriggered cytochrome c release but cell death occurred independently of Bax/Bak and caspase-9; death was dependent on PARP-1 activation. nih.gov

Glioblastoma, an aggressive brain tumor, is characterized by a significant redox imbalance. nih.govnih.gov The combination of menadione and ascorbate (B8700270) (M/A) has been explored as a pharmacological strategy to selectively target and treat glioblastoma by modulating the redox state of cancerous mitochondria. nih.govnih.gov This combination therapy induces severe oxidative stress specifically in tumor cells, while normal cells and tissues remain largely unaffected. nih.gov

In vivo studies on glioblastoma-bearing mice have shown that M/A treatment suppresses tumor growth and significantly increases survival without causing adverse side effects. nih.govnih.gov This effect is associated with increased oxidative stress, a decrease in the reducing capacity within the tumor, and reduced cellular density. nih.gov The treatment also leads to increased cerebral perfusion and the downregulation of tumor-associated NADH oxidase (tNOX) and transforming growth factor-beta 1 (TGF-β1). nih.gov The mechanism appears to involve the selective overproduction of mitochondrial superoxide (B77818) in glioblastoma cells, a phenomenon not observed in normal microglial cells. nih.gov

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. biomedres.usnih.gov Menadione has been identified as a compound capable of inhibiting angiogenesis. toku-e.com By blocking the formation of new blood vessels, angiogenesis inhibitors can arrest or slow down tumor progression. biomedres.usmdpi.com

The anti-angiogenic activity of menadione adds another dimension to its anticancer profile. This mechanism works by disrupting the tumor's support system, complementing its direct cytotoxic effects on cancer cells. toku-e.combiomedres.us The inhibition of angiogenesis is often achieved by targeting key signaling molecules like vascular endothelial growth factor (VEGF). nih.gov

Menadione has been shown to enhance the cytotoxic effects of conventional chemotherapy agents, suggesting its potential use in combination therapies to overcome chemoresistance. nih.govnih.gov By inducing oxidative stress, menadione can make cancer cells more vulnerable to the action of other drugs. nih.govnih.gov

For instance, in non-small cell lung cancer (NSCLC) A549 cells, menadione treatment significantly downregulated the expression of cancer stem cell (CSC) markers, including ALDH1A1 and the transcription factor Snail. nih.gov When used in conjunction with standard chemotherapy drugs like cisplatin (B142131) and gemcitabine, menadione demonstrated the potential to improve the effectiveness of the treatment and suppress the stem-like properties of cancer cells. nih.gov Similarly, studies in glioblastoma suggest that the menadione/ascorbate combination may decrease drug resistance, sensitizing the tumor to conventional treatments. nih.govnih.gov

Table 2: Examples of Menadione as a Chemosensitizing Agent

Cancer TypeChemotherapy Agent(s)Observed EffectReference
Non-Small Cell Lung Cancer (A549)Cisplatin, GemcitabineDownregulated expression of CSC-associated genes (ALDH1A1, Snail), suggesting potential to improve chemotherapy effectiveness. nih.gov
GlioblastomaConventional ChemotherapyM/A combination proposed to decrease drug resistance and sensitize tumors. nih.govnih.gov
Hepatocellular CarcinomaGeneralMenadione is noted to enhance the cytotoxic effect of some anticancer agents. nih.gov

The combination of menadione and sodium ascorbate (Vitamin C), often in a 1:100 molar ratio and referred to as M/A or Apatone, exhibits synergistic anticancer activity. nih.govnih.gov This combination is significantly more cytotoxic to cancer cells than either agent alone. researchgate.net The primary mechanism of this synergy is the induction of massive oxidative stress through a redox cycling reaction that produces hydrogen peroxide (H₂O₂). nih.goveurekaselect.com

This process is particularly effective against cancer cells, which often have a compromised antioxidant capacity. eurekaselect.com The M/A combination has been shown to trigger cell cycle arrest and a form of cell death known as autoschizis, which is characterized by lysosomal and mitochondrial membrane permeabilization. researchgate.netresearchgate.net Furthermore, the combination targets and oxidizes critical antioxidant systems within the cancer cell, including the thioredoxin and glutathione (B108866) systems, leading to the loss of GSH and increased protein glutathionylation. nih.gov This dual action of inducing replicative stress and overwhelming oxidative stress contributes to its potent and selective cancer-killing ability. nih.govnih.gov

Menadione's redox cycling activity directly impacts the intracellular pools of critical reducing equivalents, namely glutathione (GSH) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.govnih.gov In murine leukemia L1210 cells, menadione concentrations above 27 µM cause a time- and concentration-dependent depletion of the GSH pool. nih.gov At a concentration of 45 µM, GSH levels can be depleted to as low as 15% of the control. nih.gov

Simultaneously, menadione treatment leads to a concentration-dependent depletion of the NADPH pool. nih.gov A 40-50% depletion of NADPH was observed at a nontoxic concentration of 27 µM, while complete depletion occurred at 36 µM. nih.gov NADPH is essential for regenerating reduced glutathione from its oxidized form (GSSG) via the enzyme glutathione reductase. nih.gov The depletion of both GSH and NADPH cripples the cell's primary antioxidant defenses, leaving it highly susceptible to the oxidative damage caused by the ROS generated during menadione's metabolism. nih.govnih.gov This depletion of the GSH and NADPH pools is considered a key cause of menadione's cytotoxicity and growth inhibition in tumor cells. nih.gov

Table 3: Impact of Menadione on Glutathione and NADPH Pools in L1210 Leukemia Cells

Menadione ConcentrationEffect on GSH PoolEffect on NADPH PoolReference
9-27 µMElevation of GSH pool40-50% depletion (at 27 µM) nih.gov
>27 µMTime- and concentration-dependent depletion100% depletion (at 36 µM) nih.gov
45 µMDepletion to 15% of control- nih.gov

Antibacterial Mechanisms

Menadione and its derivatives have demonstrated notable antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacademicjournals.orgacademicjournals.org The primary mechanisms behind its antibacterial effects are multifaceted and largely centered around the induction of oxidative stress within bacterial cells.

ROS Generation in Bacteria

A key antibacterial mechanism of menadione is its ability to generate reactive oxygen species (ROS) through redox cycling. nih.govmdpi.comnih.gov This process involves the cellular one-electron reduction of menadione, which then reacts with molecular oxygen to produce superoxide radicals (O₂⁻) and subsequently hydrogen peroxide (H₂O₂). frontiersin.org This surge in intracellular ROS leads to significant oxidative stress, which can damage vital cellular components such as DNA, proteins, and lipids, ultimately inhibiting bacterial growth or leading to cell death. nih.govmdpi.com Studies have shown that the antibacterial effect of menadione against MRSA is directly linked to the production of ROS, which causes DNA damage. nih.gov

Antibiotic Adjuvant Properties

This compound has shown significant potential as an adjuvant to conventional antibiotics, enhancing their efficacy against resistant bacterial strains. nih.govmdpi.com When combined with antibiotics like oxacillin, menadione exhibits synergistic or additive effects against MRSA. nih.gov This adjuvant property is largely attributed to its ability to induce ROS production, which can weaken the bacterial defenses and increase its vulnerability to the antibiotic. mdpi.com For instance, the combination of menadione with azithromycin (B1666446) has been shown to be more effective against Pseudomonas aeruginosa by increasing ROS production and disrupting the bacterial membrane, thereby facilitating the entry and action of the antibiotic. mdpi.com

Plant Stress Tolerance Mechanisms

This compound is recognized as a potent plant defense activator, enhancing plant resilience against both biotic and abiotic stresses. medchemexpress.comfrontiersin.orgacs.org It has been shown to improve tolerance to salinity, heavy metal toxicity, and various pathogens in a range of plant species. nih.govnih.govresearchgate.netresearchgate.netacs.org

Priming of Plant Defenses

A primary mechanism by which MSB enhances plant stress tolerance is through the priming of plant defense responses. medchemexpress.comfrontiersin.org Application of MSB induces a mild oxidative stress in the plant, which acts as a signal to activate latent defense mechanisms. frontiersin.orgnih.gov This "primed" state allows the plant to respond more quickly and robustly to subsequent stress encounters. frontiersin.org The priming effect involves the accumulation of defense-related proteins, such as ROS-scavenging enzymes and transcription factors, preparing the plant for a more effective defense response. frontiersin.org This has been observed in its ability to enhance resistance against pathogens like Leptosphaeria maculans in oilseed rape and to induce salt tolerance in Arabidopsis. medchemexpress.comfrontiersin.org

Induction of Oxidative Burst

Exogenous application of this compound induces a controlled oxidative burst in plants, leading to the generation of ROS. medchemexpress.comfrontiersin.orgnih.gov This controlled increase in ROS acts as a signaling molecule, triggering a cascade of defense responses within the plant. medchemexpress.comfrontiersin.org This ROS-dependent signaling network is crucial for activating various defense pathways, including the expression of pathogenesis-related (PR) proteins and the hypersensitive response (HR), which are key components of the plant's innate immunity. medchemexpress.com This induced oxidative burst is a central element in how MSB enhances resistance to diseases such as downy mildew in pearl millet. medchemexpress.com

Enhancement of Antioxidant Defenses

This compound (MSB) has been shown to play a role in bolstering antioxidant defense systems in various biological contexts. In plants, it can induce resistance to pathogens and tolerance to environmental stresses by stimulating the production of reactive oxygen species (ROS) which, in turn, activates defense mechanisms. For instance, in Arabidopsis thaliana, MSB treatment leads to the accumulation of hydrogen peroxide and the transcription of defense-related genes, suggesting a modulation of defense-associated metabolism in response to external threats. ppjonline.org This priming effect prepares the plant to better cope with subsequent pathogen attacks or adverse conditions like high salinity. ppjonline.org Studies on oilseed rape plants have demonstrated that pretreatment with MSB can control fungal diseases by enhancing the expression of pathogenesis-related proteins and antioxidant enzymes like ascorbate peroxidase. ppjonline.org

In the context of animal and human health, the antioxidant properties of menadione and its derivatives are also of interest. While high concentrations of menadione can induce oxidative stress, at lower, controlled levels, it can trigger an adaptive response that enhances the cell's antioxidant capacity. This principle is being explored in various models. For example, in the fruit fly Drosophila, this compound has been used to study the oxidative stress hypothesis of aging. researchgate.net

The table below summarizes the observed effects of this compound on antioxidant defense markers in different organisms.

Organism/SystemObserved EffectKey Markers/Genes
Arabidopsis thalianaEnhanced tolerance to high salinity and pathogen invasion.Hydrogen peroxide accumulation, defense-related gene transcription. ppjonline.org
Oilseed RapeSystemic and local resistance to fungal infection. ppjonline.orgPathogenesis-related protein 1 (PR1), Ascorbate peroxidase (APX). ppjonline.org
TomatoProtection against grey mould.Reduced hydrogen peroxide accumulation in inoculated leaves. ppjonline.org
WheatAlleviation of alkaline stress.Increased antioxidant enzyme activities. researchgate.net

Regulation of Ion Homeostasis under Stress

This compound has demonstrated a capacity to regulate ion homeostasis, particularly under conditions of salt stress in plants. mdpi.com When plants are exposed to high salinity, they often experience an influx of toxic sodium ions (Na+) and a disruption of essential potassium ion (K+) levels. MSB treatment has been shown to mitigate these effects. mdpi.com In wheat plants subjected to alkaline stress, seed priming with MSB led to a significant reduction in Na+ levels and an increase in the K+/Na+ ratio, which is a critical determinant of salt tolerance. researchgate.net This suggests that MSB helps in maintaining a favorable ionic balance within the plant cells, which is crucial for normal physiological functions under stress. researchgate.net

The mechanism appears to involve the regulation of protein expression related to ion transport. mdpi.com By preventing the excessive accumulation of toxic Na+ ions, MSB helps to preserve cellular functions and reduce the osmotic stress imposed by high salt concentrations. mdpi.com This regulatory role in ion homeostasis is a key component of the enhanced stress tolerance conferred by MSB treatment in plants. mdpi.com Research in Arabidopsis has also indicated that MSB improves ionic homeostasis under salt stress by preventing toxic Na+ levels through the expression of regulating proteins. mdpi.com

The following table details the impact of this compound on ion homeostasis under stress conditions.

Plant SpeciesStress ConditionEffect on Ion Levels
WheatAlkaline StressDecreased Na+ levels, increased K+/Na+ ratio. researchgate.net
Arabidopsis thalianaSalt StressPrevention of toxic Na+ levels. mdpi.com

Role in Proline Metabolism

This compound has been identified as a modulator of proline metabolism, particularly in plants under abiotic stress. ppjonline.orgresearchgate.net Proline is an amino acid that accumulates in many plants in response to environmental stresses such as drought and salinity, where it acts as an osmoprotectant, a stabilizer of macromolecules, and a scavenger of reactive oxygen species.

The table below outlines the effects of this compound on proline metabolism in response to stress.

Plant SpeciesStress ConditionEffect on Proline Metabolism
Arabidopsis thalianaSalt StressPrimes for an earlier response in proline metabolism, leading to better osmotic adjustment. mdpi.com
WheatAlkaline StressLowered proline accumulation as part of an overall improved stress response. researchgate.net

Up-regulation of Glutaredoxin Family Proteins

While direct evidence specifically linking this compound to the up-regulation of glutaredoxin family proteins is still emerging, its known role as a superoxide-generating agent suggests a likely interaction. Glutaredoxins are small redox enzymes that play a crucial role in protecting cells against oxidative stress by catalyzing the reduction of glutathione-protein mixed disulfides.

Given that MSB induces oxidative stress, it is plausible that it would trigger a cellular response involving the up-regulation of antioxidant systems, including the glutaredoxin family. This is a common defense mechanism observed in response to various oxidative stressors. Further research is needed to specifically elucidate the relationship between this compound and the expression of glutaredoxin proteins.

Other Biological Activities

Antifungal Effects

This compound has demonstrated notable antifungal properties against a range of fungal species, including phytopathogenic fungi and opportunistic human pathogens. ppjonline.org In the context of plant pathology, MSB has been shown to have in vitro antifungal activity against fungi such as Alternaria alternata, Fusarium graminearum, and Ustilago maydis. ppjonline.org It can directly inhibit conidial germination and mycelial growth of Botrytis cinerea, the causative agent of grey mould disease in many crops. ppjonline.org

In the realm of human health, MSB has been investigated for its effects on Candida albicans, an opportunistic yeast that can cause infections, particularly in immunocompromised individuals. mdpi.comresearchgate.net Studies have shown that MSB-induced oxidative stress can counteract some of the negative side effects of certain medical treatments, such as the increased susceptibility to Candida infections associated with glucocorticoid use. mdpi.comresearchgate.net The combination of MSB with other agents is being explored as a potential strategy for developing new antifungal therapies. researchgate.net The antifungal effect of MSB is often linked to its ability to generate reactive oxygen species, which can be detrimental to fungal cells. researchgate.net

The table below provides a summary of the antifungal effects of this compound.

Fungal SpeciesContextObserved Effect
Alternaria alternataPlant PathogenIn vitro antifungal activity. ppjonline.org
Fusarium graminearumPlant PathogenIn vitro antifungal activity. ppjonline.org
Ustilago maydisPlant PathogenIn vitro antifungal activity. ppjonline.org
Botrytis cinereaPlant PathogenInhibition of conidial germination and mycelial growth. ppjonline.org
Candida albicansHuman PathogenCounteracts increased susceptibility to infection; potential for combination therapy. mdpi.comresearchgate.net

Antimalarial Effects

While research into the antimalarial effects of this compound itself is limited, derivatives of menadione (vitamin K3) have shown promise in this area. The mechanism of action is thought to involve the induction of oxidative stress within the malaria parasite, Plasmodium falciparum. The parasite is particularly vulnerable to oxidative damage during its intraerythrocytic stages, as it degrades large amounts of hemoglobin, releasing heme, which can be a pro-oxidant.

Studies have explored the synthesis of menadione derivatives with improved pharmacokinetic properties and enhanced antimalarial activity. researchgate.net These compounds are designed to inhibit the formation of β-hematin, a non-toxic pigment that the parasite produces to detoxify heme. By preventing this detoxification process, the free heme, in conjunction with the oxidative stress induced by the menadione derivative, can lead to the death of the parasite. While these findings are promising, further investigation is required to fully establish the antimalarial potential of this compound and its related compounds.

Antichagasic Effects

The antichagasic activity of this compound against Trypanosoma cruzi, the parasite responsible for Chagas disease, is primarily attributed to its ability to induce a state of severe oxidative stress within the parasite. This mechanism hinges on the compound's capacity for redox cycling.

Once inside the parasite, this compound undergoes a one-electron reduction to a semiquinone radical. This process is catalyzed by parasitic reductases. The semiquinone radical can then readily donate an electron to molecular oxygen, generating superoxide radicals (O₂⁻) and regenerating the parent quinone, which is then free to undergo another reduction cycle. This futile cycling leads to a massive and sustained production of reactive oxygen species (ROS). nih.govresearchgate.net

Trypanosoma cruzi has a unique antioxidant defense system that relies heavily on trypanothione (B104310). However, the overwhelming production of ROS by this compound can deplete the parasite's pool of reduced trypanothione and overwhelm its antioxidant enzymes, such as trypanothione reductase. This leads to a critical redox imbalance, causing widespread damage to cellular components, including lipids, proteins, and DNA, ultimately resulting in parasite death. nih.gov

Table 1: Proposed Mechanism of Antichagasic Action of this compound

StepDescriptionKey Molecules InvolvedConsequence
1. Uptake This compound enters the Trypanosoma cruzi parasite.This compoundInitiation of intracellular activity.
2. Redox Cycling Intracellular reductases reduce menadione to a semiquinone radical, which then reduces oxygen to superoxide, regenerating menadione.Menadione, Semiquinone, Oxygen, Parasitic ReductasesContinuous production of Reactive Oxygen Species (ROS).
3. Oxidative Stress The excessive generation of ROS overwhelms the parasite's antioxidant defenses.Superoxide radicals, Hydrogen peroxide, Hydroxyl radicalsDepletion of trypanothione, inactivation of antioxidant enzymes.
4. Cellular Damage ROS-mediated damage to vital cellular macromolecules.Lipids, Proteins, DNALipid peroxidation, protein carbonylation, DNA strand breaks.
5. Parasite Death The culmination of cellular damage leads to the demise of the parasite.-Elimination of the infectious agent.

Anthelmintic Effects

While specific studies on the anthelmintic mechanism of this compound are not extensively detailed, its mode of action can be inferred from its known biochemical properties and the general mechanisms of anthelmintic drugs. The primary proposed mechanism is the induction of oxidative stress and disruption of the parasite's energy metabolism.

Helminths, like many other organisms, are susceptible to oxidative damage. This compound's ability to undergo redox cycling and generate substantial amounts of ROS is likely a key factor in its anthelmintic potential. This oxidative onslaught can disrupt the integrity of the parasite's cells, interfere with neuromuscular coordination by damaging nerve and muscle cells, and compromise its protective mechanisms against the host's immune system. msdvetmanual.com

Furthermore, the redox cycling process consumes reducing equivalents, such as nicotinamide adenine dinucleotide phosphate (NADPH). nih.gov NADPH is crucial for many biosynthetic pathways and for maintaining the reduced state of glutathione, a key antioxidant in many organisms. Depletion of NADPH can cripple the parasite's ability to defend against oxidative stress and disrupt its energy metabolism, leading to paralysis, starvation, and eventual death. msdvetmanual.comnih.gov Some anthelmintics also work by inhibiting specific enzymes in the parasite's metabolic pathways, and it is plausible that menadione or its metabolites could inhibit enzymes critical for the helminth's survival. drugbank.com

Table 2: Postulated Anthelmintic Mechanisms of this compound

MechanismDescriptionPotential Target in Helminths
Induction of Oxidative Stress Generation of ROS through redox cycling, leading to cellular damage.Cell membranes, proteins, DNA, neuromuscular junctions.
Depletion of Reducing Equivalents Consumption of NADPH during redox cycling, impairing antioxidant defenses and metabolic processes.Glutathione reductase, biosynthetic pathways.
Enzyme Inhibition Potential inhibition of critical parasitic enzymes involved in energy metabolism or other vital functions.Glycolytic enzymes, mitochondrial enzymes.

Influence on Fatty Acid Composition in Tissues

Research has demonstrated that dietary supplementation with this compound can significantly influence the fatty acid composition of animal tissues. Studies in geese have shown that this compound can stimulate both the biosynthesis and catabolism of fatty acids, with the specific effects being dependent on the duration of supplementation. ujecology.commdpu.org.ua

A notable effect is the increase in the total content of unsaturated fatty acids (UFAs), particularly polyunsaturated fatty acids (PUFAs) of the n-3 family. ujecology.com For instance, in the skeletal muscle of geese, supplementation with this compound led to an increase in the content of n-3 fatty acids at 21 and 35 days of ontogenesis. ujecology.commdpu.org.ua An increase in n-6 fatty acids was also observed at 35 days. ujecology.com The accumulation of these essential fatty acids can improve the nutritional value of the meat. ujecology.com

Conversely, the compound can also influence the levels of saturated fatty acids (SFAs). An increase in SFAs was noted on the 35th day of the study in geese, which may enhance the resistance of cell membranes to oxidative damage. ujecology.com The compound appears to initiate the conversion of linoleic acid and influences the concentration of linolenic acid in a time-dependent manner. ujecology.com These changes suggest that this compound or its metabolites may activate enzymes involved in lipid metabolism, such as elongases and desaturases. ujecology.com

Table 3: Effect of this compound on the Fatty Acid Profile of Geese Skeletal Muscle

Fatty Acid TypeDay 21 (Change vs. Control)Day 28 (Change vs. Control)Day 35 (Change vs. Control)
n-3 Fatty Acids Increased-Increased
n-6 Fatty Acids --Increased by 22.0%
Polyunsaturated Fatty Acids (PUFA) --Increased
Saturated Fatty Acids (SFA) --Increased
Linoleic Acid Decreased by 18.4%-Increased by 26.5%
Linolenic Acid Increased by 32.2%Decreased by 49.3%Increased by 17.2%
Oleic Acid --Decreased by 21.2%
Palmitoleic Acid --Increased by 133.0%
Tetracosanoic Acid Increased by 182.2%Increased by 145.5%Increased by 50.0%

Data adapted from studies on geese. ujecology.com

Potential in Skin-Lightening (Anti-melanogenesis)

In addition to direct enzyme inhibition, menadione has been shown to influence the signaling pathways that regulate melanogenesis. Research indicates that menadione treatment can lead to the phosphorylation of the extracellular signal-regulated kinase (ERK). nih.gov The activation of the ERK pathway, in turn, leads to the downregulation of the microphthalmia-associated transcription factor (MITF). nih.govnih.gov MITF is a master regulator of melanocyte gene expression, including the gene for tyrosinase. nih.govresearchgate.net Therefore, by activating ERK and subsequently reducing MITF and tyrosinase protein levels, menadione exerts a hypopigmentary effect. nih.gov

Table 4: Research Findings on the Anti-melanogenic Effects of Menadione

ParameterEffect of Menadione TreatmentUnderlying MechanismReference
Melanin (B1238610) Content Significantly reduced in a dose-dependent manner.Inhibition of melanin synthesis. nih.gov
Tyrosinase Activity Directly inhibited.Competitive or other forms of enzyme inhibition. mdpi.comnih.gov
ERK Phosphorylation Increased.Activation of the ERK signaling pathway. nih.gov
MITF Protein Levels Reduced.Downregulation secondary to ERK activation. nih.gov
Tyrosinase Protein Levels Reduced.Downregulation secondary to reduced MITF. nih.gov

Future Directions and Research Gaps

Novel Synthetic Routes with Reduced Environmental Impact

The traditional synthesis of menadione (B1676200) sodium bisulfite involves the reaction of 2-methyl-1,4-naphthoquinone with sodium bisulfite. researchgate.net However, there is a growing emphasis on developing greener and more efficient synthetic methods to minimize environmental impact.

One promising approach involves a novel preparation method starting from the inexpensive and readily available 3,4-dihydro-1(2H)-naphthalenone. This route proceeds through halogenation-elimination to yield 1-naphthol, followed by a methylation reaction to produce 2-methyl-1-naphthol (B1210624). Subsequent air oxidation of 2-methyl-1-naphthol forms 2-methyl-1,4-naphthoquinone, which then undergoes an addition reaction with sodium bisulfite to yield the final product. google.com This method offers several advantages, including the use of cheaper raw materials, safer and simpler operational steps, and reduced production of wastewater, making it an environmentally friendly alternative. google.com

Another innovative strategy focuses on continuous production using a tubular reactor. In this process, preheated solutions of β-menadione and sodium metabisulfite (B1197395) are continuously pumped into a static mixer and then into a tubular reactor. google.comchemicalbook.com This method significantly shortens the production cycle, improves product yield and quality stability, and allows for easier control of reaction conditions. google.com The transition from batch to continuous processing represents a significant step towards more sustainable and scalable production. google.comchemicalbook.com

Improvements to existing processes also contribute to reducing the environmental footprint. By separating and removing impurities like 6-methyl-1,4-naphthoquinone (B15433) from the starting material, the purity and yield of the final product can be significantly increased, leading to less waste. researchgate.net

Advanced Delivery Systems for Targeted Applications

The hydrophilic nature of menadione sodium bisulfite presents challenges for its delivery and bioavailability. tbzmed.ac.ir To overcome these limitations, researchers are exploring advanced delivery systems, particularly nanocarriers, to enhance its therapeutic efficacy and enable targeted applications. tbzmed.ac.irnih.govnih.govmdpi.com

Solid lipid nanoparticles (SLNs) have emerged as a promising delivery vehicle. One study reported the successful formulation of this compound-loaded SLNs using rhamnolipid as a biosurfactant. tbzmed.ac.irnih.gov These nanoparticles demonstrated enhanced dermal delivery and anti-pigmentation effects. The use of an ultrasonic approach for their production is also considered a green technique. tbzmed.ac.ir The characteristics of these SLNs are detailed in the table below.

Table 1: Characteristics of this compound-Loaded Solid Lipid Nanoparticles (MSB-SLNs)

Parameter Value Reference
Average Particle Size Optimized nanoparticles showed specific size ranges tbzmed.ac.irnih.gov
Zeta Potential Considerably impacted by the surfactant ratio nih.gov
Polydispersity Index (PDI) Data available in cited research tbzmed.ac.ir
Drug Entrapment Efficiency Data available in cited research tbzmed.ac.ir
In vitro Release Showed a prolonged release pattern tbzmed.ac.ir

Other nanocarriers like liposomes and polymeric nanoparticles also hold potential for the delivery of this compound. nih.govmdpi.com These systems can protect the compound from degradation, control its release, and improve its permeability across biological barriers. mdpi.com The surface of these nanoparticles can be functionalized with specific ligands to achieve active targeting to desired cells or tissues, thereby reducing off-target effects. nih.gov

Comprehensive Investigations into Long-term Biological Effects

While the short-term effects of this compound are relatively well-documented, there is a need for more comprehensive studies on its long-term biological consequences in various organisms.

In the context of agriculture, long-term studies on wheat have shown that this compound can regulate physiological and biochemical responses to mitigate the effects of salinity stress. nih.gov It has been observed to enhance chlorophyll (B73375) content, proline levels, and antioxidant defense mechanisms, thereby improving photosynthesis and plant water relations under saline conditions. nih.gov However, the effects are concentration-dependent, with higher concentrations sometimes leading to growth reduction. nih.gov

In animal nutrition, particularly in aquaculture, this compound is used as a vitamin K supplement. Long-term feeding studies in fish have yielded mixed results. For instance, in gilthead seabream, supplementation with this compound in diets with plant-based ingredients was investigated for its effects on growth and bone health over a 70-day period. researchgate.net In another study, Atlantic salmon fed a diet supplemented with 30 mg/kg of this compound for 28 weeks showed reduced growth and increased mortality compared to those fed an equivalent amount of vitamin K1. canada.ca Conversely, high dietary levels of this compound did not show negative effects on the growth and survival of brook and rainbow trout. canada.ca These discrepancies highlight the need for further long-term research to determine the optimal and safe inclusion levels for different species, considering factors like bioavailability and stability during feed processing and storage. canada.ca

Long-term studies in mammals are also crucial. A 30-day study in rats indicated that high doses of menadione could lead to a decrease in erythrocyte count and hemoglobin concentrations. aafco.org However, a no-observed-adverse-effect-level (NOAEL) was also established, suggesting that lower concentrations are well-tolerated. aafco.org More extensive long-term studies are necessary to fully understand the cumulative effects on various physiological systems.

Elucidation of Undiscovered Molecular Pathways

The known molecular actions of this compound primarily revolve around its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. nih.govnih.gov This mechanism is believed to be central to its cytotoxic effects on cancer cells. nih.gov Menadione can be reduced to semiquinone or hydroquinone (B1673460) radicals, which then react with molecular oxygen to produce ROS. nih.gov This process can deplete cellular antioxidant defenses, such as the glutathione (B108866) (GSH) and NADPH pools. nih.gov

Furthermore, as a vitamin K analog, this compound is converted in vivo to menaquinone-4 (MK-4), which acts as a cofactor for the enzyme gamma-glutamyl carboxylase. researchgate.netcabidigitallibrary.org This enzyme is essential for the post-translational modification of vitamin K-dependent proteins, which are crucial for blood coagulation and bone mineralization. researchgate.netcabidigitallibrary.org

However, there are likely undiscovered molecular pathways through which this compound exerts its effects. For example, it has been shown to affect gap-junctional intercellular communication through the mediation of tyrosine phosphorylation. fishersci.com Its influence on various signaling pathways, such as the AKT/mTOR pathway in cardiac cells, is also an area of active investigation. sigmaaldrich.com The observation that menadione can induce oncosis associated with keratin (B1170402) 8 phosphorylation and histone H3 arylation suggests complex interactions with cellular structures and epigenetic modifications. researchgate.net Future research should focus on unbiased, large-scale "omics" approaches (genomics, proteomics, metabolomics) to identify novel protein targets and signaling cascades affected by this compound.

Comparative Studies with Other Quinone Derivatives in Various Biological Systems

To better understand the unique properties of this compound, comparative studies with other quinone derivatives are essential. Such studies can help to delineate structure-activity relationships and identify the specific molecular features responsible for its biological effects.

One study compared the effects of equitoxic concentrations of menadione (vitamin K3) with other quinones, including phylloquinone (vitamin K1), lapachol, dichlorolapachol, and doxorubicin, on murine leukemia L1210 cells. nih.gov The results, summarized in the table below, showed that while all the tested quinones caused depletion of the NADPH pool, only menadione significantly depleted the GSH pool, suggesting a distinct mechanism of toxicity. nih.gov

Table 2: Comparative Effects of Equitoxic Concentrations of Quinones on L1210 Cells

Quinone Derivative NADPH Pool Depletion (% of control) Glutathione (GSH) Pool Depletion Reference
Menadione (Vitamin K3) 30 ± 10 Significant nih.gov
Phylloquinone (Vitamin K1) 60 ± 10 Not significant nih.gov
Lapachol 60 ± 11 Not significant nih.gov
Dichlorolapachol 80 ± 12 Not significant nih.gov
Doxorubicin Not specified in abstract Not significant nih.gov

Another comparative study focused on the biological activity and stability of menadione from coated this compound versus menadiol (B113456) esters in chickens. nih.gov It was found that the bioactivity of menadione from menadiol esters was about 70% of that from the coated this compound. nih.gov

Furthermore, a direct comparison between menadione and this compound as redox mediators in yeast cells revealed significant differences. nih.govresearchgate.net Menadione was found to promote the production of active oxygen species, while this compound had little effect in this regard. nih.govresearchgate.net However, this compound provided a more stable increase in electron transfer from the yeast cells. nih.govresearchgate.net These findings underscore the importance of the bisulfite group in modulating the compound's redox properties and biological outcomes.

Future comparative studies should be expanded to include a wider range of quinone derivatives and biological systems. This will provide a more comprehensive understanding of the structure-function relationships within this class of compounds and could lead to the design of new derivatives with enhanced or more targeted biological activities.

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying MSBH in pharmaceutical formulations, and how are they optimized for accuracy?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (Lichrospher, 25 cm × 4.6 mm, 5 µm) and a mobile phase of 0.015 M sodium phosphate buffer-methanol (70:30) at 1.0 mL/min flow rate is widely used. Detection at 230 nm provides linearity (r=0.9999) in 0.082–2.40 µg ranges, with 100.4% average recovery . Calibration curves must account for matrix effects in tablets or biological samples. Validate using triplicate injections and spike-recovery tests to ensure precision (±2% RSD).

Q. How should stock solutions of MSBH be prepared to ensure stability and solubility?

  • Methodological Answer : Dissolve MSBH in deionized water at 1–10 mM concentrations, considering its hygroscopic nature. For 1 mM solutions, use 3.62 mL of solvent per 1 mg of MSBH (MW 294.256 g/mol). Avoid organic solvents unless pre-tested for solubility limits. Store aliquots at -20°C to prevent degradation, with thawing cycles minimized .

Q. What are the critical stability parameters for MSBH under varying storage conditions?

  • Methodological Answer : MSBH degrades under light, heat (>25°C), and acidic conditions. Store lyophilized powder at -20°C in amber vials. In aqueous solutions, monitor pH (optimal range: 6–8) and test for sulfite oxidation via iodometric titration weekly . For long-term stability, use nitrogen-purged vials to limit oxidative decomposition.

Q. What synthesis pathways are documented for MSBH, and how is purity confirmed?

  • Methodological Answer : MSBH is synthesized via nucleophilic addition of sodium bisulfite to menadione (vitamin K3) in aqueous ethanol. Confirm purity via HPLC (>95% by area normalization) and FTIR (characteristic sulfonate peaks at 1040 cm⁻¹ and 1175 cm⁻¹). Elemental analysis should align with theoretical values (C: 44.90%, H: 3.77%, S: 10.90%) .

Q. How is MSBH distinguished from structurally similar compounds like menadione dimethylpyrimidinol bisulfite?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to differentiate molecular weights (MSBH: 294.017 Da) and fragmentation patterns. TLC with silica gel GF254 and chloroform-methanol (9:1) can resolve MSBH (Rf ~0.35) from analogs .

Advanced Research Questions

Q. How can HPLC parameters be optimized to resolve MSBH in complex matrices (e.g., biological fluids)?

  • Methodological Answer : For serum or tissue homogenates, pre-treat samples with protein precipitation (acetonitrile, 1:4 v/v) to reduce interference. Adjust the mobile phase to 65:35 buffer-methanol for better peak separation. Use a guard column to extend column life and validate recovery rates against spiked internal standards (e.g., deuterated MSBH) .

Q. How to address discrepancies between HPLC and chemiluminescence (CL) methods in MSBH quantification?

  • Methodological Answer : CL methods (e.g., using luminol-H2O2 systems) may overestimate MSBH due to interference from reducing agents. Cross-validate with HPLC by analyzing spiked samples. For CL, optimize pH to 10.5 and use masking agents (EDTA) to chelate metal ions that cause false signals .

Q. What experimental designs are recommended to study MSBH stability in biological matrices vs. pure solutions?

  • Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 1–3 months. Compare degradation kinetics in plasma (enzymatic activity) vs. PBS (hydrolysis) using LC-MS/MS. Identify degradation products (e.g., menadione) via fragmentation patterns and quantify using external calibration curves .

Q. How can in vitro and in vivo models be designed to assess MSBH’s vitamin K activity without confounding factors?

  • Methodological Answer : In vitro: Use vitamin K-deficient HepG2 cells to measure γ-carboxylation of osteocalcin via ELISA. In vivo: Employ warfarin-treated rodent models, monitoring prothrombin time (PT) and clotting factors. Control diets for vitamin K1/K2 to isolate MSBH-specific effects .

Q. How to validate a novel MSBH detection method against pharmacopeial standards (e.g., AOAC guidelines)?

  • Methodological Answer : Follow AOAC Appendix F for linearity, accuracy (spike recovery 95–105%), precision (<5% RSD), and robustness (deliberate parameter variations). Compare results with compendial methods (e.g., USP-NF) using Bland-Altman plots and Deming regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.